Product packaging for 7-Oxo-7-(phenylamino)heptanoic acid(Cat. No.:CAS No. 160777-08-2)

7-Oxo-7-(phenylamino)heptanoic acid

Cat. No.: B029972
CAS No.: 160777-08-2
M. Wt: 235.28 g/mol
InChI Key: DTZWAOUERANOLX-UHFFFAOYSA-N
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Description

7-Oxo-7-(phenylamino)heptanoic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3 B029972 7-Oxo-7-(phenylamino)heptanoic acid CAS No. 160777-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-anilino-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12(9-5-2-6-10-13(16)17)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZWAOUERANOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429493
Record name 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160777-08-2
Record name 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Oxo-7-(phenylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 160777-08-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Oxo-7-(phenylamino)heptanoic acid, a molecule of interest for its potential applications in chemical synthesis and drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established chemical principles with data from analogous compounds to present a thorough profile.

Chemical and Physical Properties

This compound, with the CAS number 160777-08-2, possesses a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol .[1] Structurally, it is characterized by a heptanoic acid backbone with a ketone group at the 7-position and a phenylamino (anilido) group also at the 7-position. Other names for this compound include 6-(phenylcarbamoyl)hexanoic acid. The compound is typically stored at -20°C and shipped under dry conditions.[2]

PropertyValueSource
CAS Number 160777-08-2[1][3]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Synonyms 6-(phenylcarbamoyl)hexanoic acid
Storage Conditions -20°C[2]

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route involves the amidation of a suitable carboxylic acid precursor with aniline. A general and efficient method for forming amide bonds from carboxylic acids and electron-deficient amines like aniline involves the use of coupling agents.

Proposed Synthetic Protocol

A common and effective method for this type of amide bond formation utilizes a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) and an additive such as 1-Hydroxybenzotriazole (HOBt).[4]

Reaction Scheme:

Heptanedioic acid anhydride can be reacted with a suitable protecting group to selectively functionalize one of the carboxylic acid groups. The remaining free carboxylic acid can then be coupled with aniline. Subsequent deprotection would yield the final product. A more direct approach would be the reaction of 7-oxoheptanoic acid with aniline using a coupling agent.

Detailed Experimental Protocol:

  • Activation of the Carboxylic Acid: To a solution of 7-oxoheptanoic acid (1 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF), add EDC (1.2 equivalents) and HOBt (1.2 equivalents). The mixture is stirred at 0°C for 30 minutes to form the active ester intermediate.

  • Amide Bond Formation: To the activated carboxylic acid solution, add aniline (1 equivalent) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents). The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

G cluster_activation Activation cluster_coupling Coupling cluster_purification Purification 7-oxoheptanoic_acid 7-Oxoheptanoic Acid Active_Ester Active Ester Intermediate 7-oxoheptanoic_acid->Active_Ester Activation EDC_HOBt EDC, HOBt EDC_HOBt->Active_Ester Amide_Product This compound Active_Ester->Amide_Product Nucleophilic Attack Aniline Aniline Aniline->Amide_Product DIPEA DIPEA DIPEA->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Chromatography Column Chromatography Workup->Chromatography

Caption: Proposed workflow for the synthesis of this compound.

Characterization Methods

The structural elucidation and purity assessment of a novel compound like this compound would rely on a combination of modern analytical techniques.[5][6]

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the heptanoic acid chain, and the amide proton.
¹³C NMR Resonances for the carbonyl carbons of the ketone and carboxylic acid, the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (235.28 m/z for [M+H]⁺).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amide), C=O stretching (ketone, carboxylic acid, amide), and aromatic C-H stretching.
High-Performance Liquid Chromatography (HPLC) A single sharp peak indicating the purity of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural features suggest potential interactions with biological systems. The class of N-acyl amino acids, which share the core feature of a fatty acid linked to an amino acid or a related moiety, has been shown to possess a range of biological activities.[7][8][9]

N-Acyl Amides in Biological Systems

N-acyl amides are a diverse class of endogenous lipid signaling molecules involved in various physiological processes, including cell-to-cell communication, inflammation, and metabolic regulation.[9] They can interact with various molecular targets, including transient receptor potential (TRP) channels and other receptors involved in signaling pathways.[9]

Hypothetical Signaling Pathway Involvement

Given its structure as a long-chain N-acyl derivative, this compound could potentially modulate lipid signaling pathways. For instance, it might interact with enzymes involved in the endocannabinoid system or other lipid-mediated signaling cascades. Further research would be necessary to elucidate any specific molecular targets and mechanisms of action.

G Compound This compound Target Potential Molecular Target (e.g., Receptor, Enzyme) Compound->Target Binding/Interaction Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Modulation of Inflammation, Neurotransmission) Signaling_Cascade->Cellular_Response Signal Transduction

References

An In-Depth Technical Guide to the Physicochemical Properties of 7-Oxo-7-(phenylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxo-7-(phenylamino)heptanoic acid (CAS No. 160777-08-2) is a chemical entity of interest within the broader class of phenylalkanoic acid derivatives. This technical guide provides a summary of its known physicochemical properties. Due to a notable lack of comprehensive experimental data in publicly accessible literature, this document also discusses expected properties based on its chemical structure and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and suggesting avenues for future investigation.

Introduction

This compound is a derivative of heptanoic acid featuring a phenylamino group attached to the C7 carbonyl carbon. Its structure, combining a flexible aliphatic chain, a carboxylic acid group, and an amide linkage to an aromatic ring, suggests potential for diverse chemical interactions and biological activities. Compounds with similar structural motifs, such as other phenylalkanoic acids, have demonstrated pharmacological relevance, notably as anti-inflammatory and analgesic agents. This guide aims to consolidate the available physicochemical data for this compound and to provide a predictive overview of its characteristics to aid in experimental design and hypothesis generation.

Physicochemical Properties

PropertyValueSource
CAS Number 160777-08-2Santa Cruz Biotechnology[1][2][3]
Molecular Formula C₁₃H₁₇NO₃Santa Cruz Biotechnology[1][3]
Molecular Weight 235.28 g/mol Santa Cruz Biotechnology[1][3]
Storage Conditions Store at -20 °CBIOGEN Científica[4]
SMILES C1=CC=C(C=C1)NC(=O)CCCCCC(=O)OBIOGEN Científica[4]

Note: Researchers should consider the values for melting point, boiling point, solubility, pKa, and LogP as predictive until experimentally verified. For comparison, the related compound 7-oxo-7-phenylheptanoic acid has a reported melting point of 83-86°C and a boiling point of 396°C.[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not described in the available literature. However, standard methodologies can be employed for their determination.

General Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a novel chemical compound like this compound.

G General Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Determination synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC/UPLC (Purity) purification->hplc mp Melting Point (DSC) hplc->mp solubility Solubility Studies (e.g., Shake-flask) hplc->solubility pka pKa Determination (Potentiometric Titration) hplc->pka logp LogP Determination (e.g., HPLC-based) hplc->logp

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are not available in the current literature. However, the broader class of phenylalkanoic acid derivatives has been investigated for various pharmacological activities.

Notably, some [(heteroarylamino)phenyl]alkanoic acids and other phenylalkanoic acid derivatives have shown anti-inflammatory and analgesic properties.[6][7] The anti-inflammatory effects of such compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Hypothetical Signaling Pathway of Anti-inflammatory Action

The following diagram illustrates a hypothetical signaling pathway through which a compound like this compound might exert anti-inflammatory effects, based on the known mechanisms of similar molecules.

G Hypothetical Anti-inflammatory Signaling Pathway inflammatory_stimuli Inflammatory Stimuli pla2 PLA₂ inflammatory_stimuli->pla2 activates membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid releases pla2->membrane_phospholipids cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins synthesizes inflammation Inflammation prostaglandins->inflammation mediates compound This compound (Hypothetical) compound->cox_enzymes inhibits

Caption: A diagram of a hypothetical signaling pathway for the anti-inflammatory action of this compound.

Conclusion and Future Directions

This compound is a compound for which basic identification data is available, but a comprehensive physicochemical profile is lacking. The structural similarities to pharmacologically active phenylalkanoic acids suggest that this compound could be a candidate for investigation in drug discovery programs, particularly in the areas of inflammation and pain management.

Future research should prioritize the experimental determination of its key physicochemical properties, including melting point, boiling point, aqueous solubility, pKa, and LogP. Furthermore, synthesis of the compound followed by in vitro and in vivo studies are necessary to elucidate its potential biological activities and mechanisms of action. This foundational data will be crucial for assessing its potential as a lead compound in drug development.

References

7-Oxo-7-(phenylamino)heptanoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 7-Oxo-7-(phenylamino)heptanoic acid, a molecule of interest in proteomics research.[1] The document details its molecular structure, physicochemical properties, a conceptual synthesis protocol, and a logical workflow for its preparation, designed for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
CAS Number 160777-08-2[1][2][3]
SMILES C1=CC=C(C=C1)NC(=O)CCCCCC(=O)O[2]
Storage Conditions Store at -20 °C[2]

Molecular Structure and Properties

This compound possesses a bifunctional structure, incorporating a heptanoic acid backbone, a ketone group at the 7-position, and a phenylamino (anilide) group also at the 7-position. This unique arrangement of functional groups—a carboxylic acid and an amide—provides multiple sites for chemical modification, making it a versatile building block in organic synthesis. The presence of both a hydrogen bond donor (the N-H of the amide) and acceptors (the carbonyl oxygens and the carboxylic acid) influences its solubility and interaction with biological macromolecules.

Conceptual Experimental Protocol: Synthesis

Objective: To synthesize this compound from pimelic acid.

Materials:

  • Pimelic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Pyridine or triethylamine (as a base)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Methodology:

  • Step 1: Synthesis of Pimelic Acid Monochloride.

    • In a round-bottom flask, suspend pimelic acid in a minimal amount of anhydrous DCM.

    • Add 1.1 equivalents of thionyl chloride dropwise at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pimelic acid monochloride.

  • Step 2: Amidation with Aniline.

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 2.2 equivalents of aniline in anhydrous DCM containing a non-nucleophilic base like pyridine.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification.

    • Upon completion, quench the reaction with dilute HCl.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

  • Step 4: Characterization.

    • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Logical Synthesis Workflow

The following diagram illustrates the conceptual workflow for the synthesis of this compound.

Synthesis_Workflow Start Pimelic Acid Step1 Activation (e.g., with SOCl₂) Start->Step1 Step 1 Intermediate Pimelic Acid Monochloride (Intermediate) Step1->Intermediate Step2 Amidation Reaction Intermediate->Step2 Step 2 Reagent Aniline Reagent->Step2 Crude_Product Crude Product Step2->Crude_Product Step3 Purification (Column Chromatography) Crude_Product->Step3 Step 3 Final_Product This compound Step3->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 7-Oxo-7-(phenylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for 7-Oxo-7-(phenylamino)heptanoic acid (CAS 160777-08-2). Due to the limited availability of direct synthesis literature for this specific compound, this document outlines two primary, chemically sound strategies based on established organic chemistry principles: the direct amidation of pimelic anhydride and a two-step approach involving the activation of pimelic acid. Detailed hypothetical experimental protocols, data tables for expected outcomes, and process diagrams are provided to guide researchers in the synthesis of this molecule.

Compound Profile
PropertyValue
CAS Number 160777-08-2
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Appearance Expected to be a solid
Storage Conditions Store at -20°C

Proposed Synthetic Pathways

Two logical and feasible synthetic routes for the preparation of this compound are presented below. These pathways leverage readily available starting materials and common organic reactions.

Pathway 1: Direct Amidation of Pimelic Anhydride

This pathway involves the nucleophilic acyl substitution of pimelic anhydride with aniline. The reaction is expected to proceed readily, with the aniline attacking one of the carbonyl groups of the anhydride to form the desired mono-amide carboxylic acid.

G Pimelic_Anhydride Pimelic Anhydride Reaction Amidation Pimelic_Anhydride->Reaction Aniline Aniline Aniline->Reaction Solvent Solvent (e.g., THF, CH2Cl2) Solvent->Reaction Product This compound Reaction->Product

Caption: Pathway 1: Synthesis via direct amidation of pimelic anhydride.

Experimental Protocol: Synthesis of this compound from Pimelic Anhydride

  • Reaction Setup: To a solution of pimelic anhydride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) at room temperature, add aniline (1.0 eq) dropwise with stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted aniline, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

ParameterExpected Value
Reaction Time 2-6 hours
Temperature Room Temp.
Yield > 90%
Purity > 95%
Pathway 2: Two-Step Synthesis from Pimelic Acid

This pathway involves the initial activation of one of the carboxylic acid groups of pimelic acid, followed by amidation with aniline. A common method for selective activation is the formation of a mono-acid chloride.

G cluster_0 Step 1: Mono-activation cluster_1 Step 2: Amidation Pimelic_Acid Pimelic Acid Activation Activation Pimelic_Acid->Activation Activating_Agent Activating Agent (e.g., SOCl2) Activating_Agent->Activation Intermediate Pimelic acid mono-acid chloride Amidation Amidation Intermediate->Amidation Activation->Intermediate Aniline Aniline Aniline->Amidation Base Base (e.g., Pyridine) Base->Amidation Product This compound Amidation->Product

Caption: Pathway 2: Two-step synthesis via mono-activation of pimelic acid.

Experimental Protocol: Synthesis of this compound from Pimelic Acid

Step 1: Synthesis of Pimelic acid mono-acid chloride

  • Reaction Setup: Pimelic acid (1.0 eq) is dissolved in a suitable solvent (e.g., anhydrous THF). Thionyl chloride (SOCl₂) (1.0-1.2 eq) is added dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction can be monitored by the evolution of HCl gas and by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acid chloride).

  • Workup: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude pimelic acid mono-acid chloride, which is often used immediately in the next step without further purification.

Step 2: Amidation

  • Reaction Setup: The crude pimelic acid mono-acid chloride is dissolved in an anhydrous aprotic solvent (e.g., CH₂Cl₂). Aniline (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.1 eq) are added at 0 °C. The reaction is then allowed to warm to room temperature.

  • Reaction Monitoring: Progress is monitored by TLC.

  • Workup: The reaction mixture is washed sequentially with dilute HCl, water, and brine.

  • Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.

Parameter (Step 2)Expected Value
Reaction Time 3-12 hours
Temperature 0 °C to RT
Yield 80-95%
Purity > 98%

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is outlined below.

G Start Starting Materials Reaction Chemical Reaction (Amidation) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS, MP) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound can be effectively achieved through at least two plausible synthetic pathways. The direct amidation of pimelic anhydride offers a more atom-economical and straightforward approach. The two-step method starting from pimelic acid provides an alternative that allows for greater control over the reaction. The provided protocols and data serve as a foundational guide for researchers to successfully synthesize this target molecule. It is recommended that small-scale pilot reactions are conducted to optimize conditions for yield and purity.

Uncharted Territory: The Therapeutic Potential of 7-Oxo-7-(phenylamino)heptanoic Acid Awaits Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity and potential therapeutic targets of 7-Oxo-7-(phenylamino)heptanoic acid. While this compound is commercially available for research purposes, there is a notable absence of published studies detailing its pharmacological effects, mechanism of action, or any quantitative data regarding its interaction with biological systems.

This lack of information prevents the construction of an in-depth technical guide as requested. The core requirements, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled without foundational research that has not yet been published.

A Call for Investigation: Future Directions

The absence of data presents a unique opportunity for researchers in drug discovery and development. The structure of this compound, featuring a phenylamino group attached to a seven-carbon chain with a keto and a carboxylic acid function, offers a scaffold for potential interactions with a variety of biological targets.

To elucidate the therapeutic potential of this compound, a systematic investigation is required. The following experimental workflow outlines a potential starting point for researchers.

G cluster_0 Initial Screening & Target Identification cluster_1 Lead Optimization & Preclinical Development A Compound Acquisition & Purity Analysis B High-Throughput Screening (HTS) (e.g., cell-based assays, biochemical assays) A->B C Phenotypic Screening (e.g., anti-proliferative, anti-inflammatory) A->C D Target Deconvolution (e.g., affinity chromatography, proteomics) B->D C->D E Identification of Initial Hits D->E Identified Target(s) F Structure-Activity Relationship (SAR) Studies E->F G In vivo Efficacy & Toxicity Studies (Animal Models) F->G H Pharmacokinetic Profiling (ADME) F->H

Figure 1. A generalized workflow for the initial investigation of a novel compound's therapeutic potential.

Caption: Proposed experimental workflow for elucidating the biological activity of this compound.

Hypothetical Areas of Investigation

Based on the chemical features of this compound, several broad areas of investigation could be prioritized:

  • Enzyme Inhibition: The carboxylic acid and keto groups could potentially interact with the active sites of various enzymes, such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or certain metabolic enzymes.

  • Receptor Modulation: The phenylamino moiety is a common feature in molecules that target a range of receptors. Screening against panels of G-protein coupled receptors (GPCRs) or nuclear receptors could be a starting point.

  • Anti-cancer Activity: Many compounds with aromatic and acidic features are investigated for their potential to inhibit cancer cell growth.

  • Anti-inflammatory Effects: The potential to modulate inflammatory pathways could be explored through relevant cellular and biochemical assays.

It is imperative that any investigation into the biological effects of this compound be conducted with rigorous scientific methodology. The data generated from such studies would be the first step in understanding the true therapeutic potential of this unexplored molecule.

An In-depth Review of 7-Oxo-7-(phenylamino)heptanoic Acid and its Synthetic Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-7-(phenylamino)heptanoic acid is a derivative of heptanoic acid characterized by a phenylamino group attached to a carbonyl carbon at the 7-position. While literature directly detailing the synthesis, biological activity, and specific applications of this compound is sparse, a comprehensive review of its immediate precursor, 7-oxo-7-phenylheptanoic acid, offers significant insights. This technical guide provides a detailed overview of 7-oxo-7-phenylheptanoic acid, its role as a key intermediate in the synthesis of the thromboxane A2 receptor antagonist Seratrodast, and a theoretical synthesis pathway for this compound based on established chemical principles.

7-Oxo-7-phenylheptanoic Acid: A Key Pharmaceutical Intermediate

7-Oxo-7-phenylheptanoic acid is a well-documented intermediate in the synthesis of various organic molecules, most notably the anti-asthmatic drug Seratrodast.[1] Its chemical structure features both a ketone and a carboxylic acid functional group, making it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the available quantitative data for 7-oxo-7-phenylheptanoic acid is presented in Table 1.

PropertyValueReference
CAS Number 7472-43-7[1]
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.26 g/mol [1]
Melting Point 83-86 °C[1]
Boiling Point 396 °C[1]
Appearance White powder[1]
Purity ≥98.0%[1]
Synthesis of 7-Oxo-7-phenylheptanoic Acid

While specific, detailed experimental protocols for the industrial synthesis of 7-oxo-7-phenylheptanoic acid are often proprietary, the general synthetic approach involves the Friedel-Crafts acylation of benzene with a suitable seven-carbon dicarboxylic acid derivative.

Hypothetical Experimental Protocol: Synthesis of 7-Oxo-7-phenylheptanoic Acid

Materials:

  • Benzene

  • Suberoyl chloride (or suberic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • A solution of suberoyl chloride in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0-5 °C in an ice bath.

  • Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Benzene is then added dropwise to the reaction mixture.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

  • The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude 7-oxo-7-phenylheptanoic acid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Role in the Synthesis of Seratrodast

7-Oxo-7-phenylheptanoic acid serves as a crucial intermediate in the synthesis of Seratrodast, a selective antagonist of the thromboxane A2 receptor used in the treatment of asthma.[2] The synthesis of Seratrodast involves the reaction of this intermediate with 2,3,5-trimethyl-1,4-benzoquinone.

The general synthetic pathway is illustrated in the following diagram:

Seratrodast_Synthesis Benzene Benzene Intermediate 7-Oxo-7-phenylheptanoic acid Benzene->Intermediate Friedel-Crafts Acylation Suberoyl_Chloride Suberoyl Chloride Suberoyl_Chloride->Intermediate Seratrodast Seratrodast Intermediate->Seratrodast Condensation Quinone 2,3,5-Trimethyl-1,4-benzoquinone Quinone->Seratrodast

Caption: Synthetic pathway from benzene to Seratrodast.

Theoretical Synthesis of this compound

Although no specific literature detailing the synthesis of this compound was identified, a plausible synthetic route can be proposed based on the standard amidation of a carboxylic acid. This would involve the reaction of 7-oxo-7-phenylheptanoic acid with aniline.

Hypothetical Experimental Protocol: Synthesis of this compound

Materials:

  • 7-Oxo-7-phenylheptanoic acid

  • Aniline

  • A coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU))

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • 7-Oxo-7-phenylheptanoic acid is dissolved in the anhydrous solvent in a reaction flask under an inert atmosphere.

  • The coupling agent and the non-nucleophilic base are added to the solution.

  • Aniline is then added to the reaction mixture.

  • The reaction is stirred at room temperature for several hours to overnight, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • The filtrate is washed successively with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The resulting crude product, this compound, can be purified by column chromatography or recrystallization.

The proposed synthetic workflow is visualized below:

Amidation_Workflow Start 7-Oxo-7-phenylheptanoic acid Coupling Amide Coupling (e.g., DCC, HATU) Start->Coupling Aniline Aniline Aniline->Coupling Purification Purification (Chromatography/Recrystallization) Coupling->Purification Product This compound Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Given the structural similarity to the side chain of Seratrodast, it is plausible that this compound could be investigated for activity as a thromboxane A2 (TXA2) receptor antagonist. TXA2 is a potent mediator of platelet aggregation and vasoconstriction. Its effects are mediated through the G-protein coupled thromboxane receptor (TP receptor). Antagonism of this receptor can lead to anti-inflammatory and anti-platelet effects.

A simplified representation of the thromboxane A2 signaling pathway and the potential point of intervention for a competitive antagonist is shown below:

TXA2_Pathway TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds G_Protein Gq/G13 TP_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Platelet_Aggregation Platelet Aggregation Ca2->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Platelet_Aggregation PKC->Vasoconstriction Antagonist This compound (Hypothetical Antagonist) Antagonist->TP_Receptor Blocks

References

Unveiling 7-Oxo-7-(phenylamino)heptanoic Acid: A Scarcity of In-Depth Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite its commercial availability as a research chemical, a comprehensive review of scientific and technical literature reveals a significant lack of in-depth information regarding the discovery, detailed synthetic history, and biological activity of 7-Oxo-7-(phenylamino)heptanoic acid. This technical overview addresses the current state of knowledge, highlighting the scarcity of detailed experimental data and historical context for this compound.

Chemical Identity and Properties

This compound is a known chemical entity with the following identifiers:

PropertyValueCitation
CAS Number 160777-08-2[1][2][3]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]

The compound is listed by various chemical suppliers and is intended for research use only.[1]

Discovery and History

The historical context surrounding the initial discovery and synthesis of this compound remains elusive. Extensive searches of chemical databases and historical literature did not yield any specific publications detailing its first synthesis or the researchers involved in its discovery. The compound is mentioned as an upstream product in the synthesis of Hexanamide, 6-[(1-oxo-2-propenyl)amino]-N-phenyl-, but detailed synthetic procedures for its own preparation are not provided in the available resources.[4]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not present in the currently accessible scientific literature. While general synthetic strategies for similar oxo-heptanoic acid derivatives exist, specific reaction conditions, yields, and purification methods for this particular phenylamino-substituted compound are not documented.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the biological activity of this compound. No studies were found that investigate its potential pharmacological effects, mechanism of action, or its interaction with any biological signaling pathways. Therefore, no data on its efficacy, toxicity, or potential therapeutic applications can be provided.

Logical Relationship of Available Information

The following diagram illustrates the limited and unidirectional information available for this compound, primarily flowing from chemical suppliers to end-users without a foundation of published research on its synthesis or biological effects.

cluster_0 Information Flow for this compound Chemical_Suppliers Chemical Suppliers (e.g., Santa Cruz Biotechnology, BIOGEN Científica) Basic_Chemical_Data Basic Chemical Data (CAS, Formula, MW) Chemical_Suppliers->Basic_Chemical_Data Provide Research_Use Availability for Research Use Chemical_Suppliers->Research_Use Enable Basic_Chemical_Data->Research_Use Published_Literature Detailed Published Literature (Discovery, Synthesis, Biological Activity)

Figure 1. This diagram illustrates the current information landscape for this compound, where basic data is available from suppliers, but detailed scientific literature is lacking.

Conclusion

For researchers, scientists, and professionals in drug development, this compound represents a chemical entity with a significant knowledge gap. While its basic chemical identity is established and the compound is commercially available for investigation, there is no discernible history of its discovery or a body of scientific literature detailing its synthesis, experimental protocols, or biological functions. Any research involving this compound would be foundational, requiring de novo synthesis, characterization, and biological screening to establish its properties and potential applications. Professionals are advised to exercise caution and recognize the exploratory nature of any work with this molecule until more substantial scientific data becomes available.

References

Spectroscopic and Synthetic Profile of 7-Oxo-7-(phenylamino)heptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for the bifunctional molecule 7-Oxo-7-(phenylamino)heptanoic acid. Due to the limited availability of direct experimental spectra in the public domain, this guide leverages data from analogous compounds to forecast the spectral characteristics of the title compound. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also presented to facilitate its use in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of its core functional groups: a carboxylic acid, a secondary aromatic amide (anilide), and an aliphatic chain.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentNotes
~10.0 - 12.0br s1H-COOHChemical shift can be variable and the peak may be broad; disappears upon D₂O exchange.[1][2]
~7.5 - 7.6d2HAr-H (ortho to -NH)
~7.3 - 7.4t2HAr-H (meta to -NH)
~7.1 - 7.2t1HAr-H (para to -NH)
~7.3 (variable)br s1H-NH-Peak may be broad and its position can vary with concentration and temperature.
~2.4t2H-CH₂-COOHAlpha to the carboxylic acid.
~2.2t2H-CH₂-C(=O)NH-Alpha to the amide carbonyl.
~1.6 - 1.8m4H-CH₂-CH₂-COOH & -CH₂-CH₂-C(=O)NH-Beta to the carbonyl groups.
~1.3 - 1.5m2H-CH₂-CH₂-CH₂-Gamma to the carbonyl groups.
  • Rationale for Prediction: The chemical shifts are estimated based on standard values for protons in similar chemical environments. The aromatic protons' shifts are based on typical values for monosubstituted benzene rings. The aliphatic protons' shifts are predicted based on the values for heptanoic acid, with adjustments for the electronic effects of the terminal functional groups.[3] The acidic proton of the carboxylic acid is expected to be significantly downfield.[2]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)AssignmentNotes
~178 - 180-COOHCarboxylic acid carbonyl.[4][5]
~172 - 174-C(=O)NH-Amide carbonyl.
~138 - 140Ar-C (ipso)Carbon attached to the nitrogen.
~129Ar-CH (meta)
~124Ar-CH (para)
~120Ar-CH (ortho)
~37 - 39-CH₂-C(=O)NH-Alpha to the amide carbonyl.
~33 - 35-CH₂-COOHAlpha to the carboxylic acid.[4][5]
~28 - 30Aliphatic -CH₂-
~24 - 26Aliphatic -CH₂-
~23 - 25Aliphatic -CH₂-
  • Rationale for Prediction: The predicted chemical shifts for the carbonyl carbons are based on typical values for carboxylic acids and amides.[6][7] The aromatic carbon shifts are estimated from data for acetanilide and other N-phenyl amides.[8] The aliphatic carbon shifts are based on the spectrum of heptanoic acid.[4][5]

Table 3: Predicted IR Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentNotes
~3300Medium, sharpN-H stretchAmide N-H.[9][10]
~2500 - 3300Strong, broadO-H stretchCarboxylic acid O-H, often overlaps with C-H stretches.[11][12]
~2930, ~2860MediumC-H stretchAliphatic C-H.
~1710Strong, sharpC=O stretchCarboxylic acid carbonyl.[11][12]
~1660Strong, sharpC=O stretch (Amide I)Amide carbonyl.[9][10]
~1595, ~1490MediumC=C stretchAromatic ring.
~1540MediumN-H bend (Amide II)Coupled with C-N stretch.
~1410Medium, broadO-H bendIn-plane bend of the carboxylic acid.
~1240StrongC-N stretchAmide C-N.
~920Medium, broadO-H bendOut-of-plane bend of the carboxylic acid dimer.
~750, ~690StrongC-H bendOut-of-plane bending for a monosubstituted benzene ring.
  • Rationale for Prediction: The predicted IR absorption frequencies are based on characteristic values for carboxylic acids, secondary amides (anilides), and aromatic compounds. The broad O-H stretch of the carboxylic acid and the two distinct C=O stretches for the acid and amide are expected to be the most prominent features.[9][10][11][12]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zProposed FragmentNotes
235[M]⁺Molecular ion.
217[M - H₂O]⁺Loss of water from the carboxylic acid.
190[M - COOH]⁺Loss of the carboxyl group.
120[C₆H₅NHCO]⁺Acylium ion from cleavage alpha to the amide carbonyl.
93[C₆H₅NH₂]⁺Phenylamine radical cation, a common fragment for anilides.
77[C₆H₅]⁺Phenyl cation.
60[CH₂(COOH)]⁺McLafferty rearrangement product of the carboxylic acid moiety.[13][14]
  • Rationale for Prediction: The fragmentation pattern is predicted based on the common fragmentation pathways of carboxylic acids and amides.[6][13][15][16][17][18] Key predicted fragments include the molecular ion, loss of water, and cleavage of the amide bond. The McLafferty rearrangement is a characteristic fragmentation for long-chain carboxylic acids.[13][14]

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is a general method for the amidation of a carboxylic acid with an aniline derivative using a carbodiimide coupling agent.

Materials:

  • Pimelic acid (heptanedioic acid)

  • Aniline

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve pimelic acid (1 equivalent) in anhydrous dichloromethane.

  • Add EDC (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

  • In a separate flask, dissolve aniline (1 equivalent) and DIPEA (1.2 equivalents) in anhydrous dichloromethane.

  • Add the aniline solution dropwise to the pimelic acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). The use of other deuterated solvents like DMSO-d₆ may be necessary if solubility is an issue.[1]

  • Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. Further structural confirmation can be achieved with 2D NMR experiments such as COSY, HSQC, and HMBC.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Instrumentation: Record the spectrum on an FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an electron ionization (EI) mass spectrometer or an electrospray ionization (ESI) instrument coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Obtain a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Tabulation Data Tabulation Structure_Confirmation->Data_Tabulation Report Technical Report / Publication Data_Tabulation->Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Methodological & Application

Application Notes and Protocols for 7-Oxo-7-(phenylamino)heptanoic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Oxo-7-(phenylamino)heptanoic acid is a compound available for research purposes.[1][2][3] While specific biological activities of this molecule are not extensively documented in the provided search results, its structural features suggest potential applications in screening assays for various enzymatic activities. A prominent application for structurally related molecules is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins.[4][5][6] Dysregulation of HDAC activity is implicated in several diseases, including cancer, making HDAC inhibitors a significant area of drug discovery.[4][7]

These application notes provide a detailed protocol for a common in vitro assay to evaluate the potential of this compound as a histone deacetylase (HDAC) inhibitor. The protocol is based on a widely used fluorometric method.[8][9][10][11][12]

Principle of the Assay

The fluorometric HDAC activity assay is a two-step enzymatic reaction.[13] First, an HDAC enzyme (such as recombinant human HDAC1) is incubated with a synthetic substrate containing an acetylated lysine residue linked to a fluorophore. If the test compound (in this case, this compound) is an HDAC inhibitor, it will prevent the deacetylation of the substrate. In the second step, a developer solution, typically containing a protease like trypsin, is added.[14][15] The developer cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[13] The amount of fluorescence is inversely proportional to the HDAC activity.

Signaling Pathway

HDAC_inhibition cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition Histone Acetylated Histone HDAC HDAC Histone->HDAC Substrate Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Repression Transcriptional Repression Chromatin->Repression Inhibitor This compound HDAC_2 HDAC Inhibitor->HDAC_2 Binds to Inhibited_HDAC Inhibited HDAC Acetylated_Histone_2 Acetylated Histone Open_Chromatin Relaxed Chromatin Acetylated_Histone_2->Open_Chromatin Activation Transcriptional Activation Open_Chromatin->Activation

Caption: HDAC inhibition prevents histone deacetylation, leading to transcriptional activation.

Experimental Protocols

Fluorometric HDAC Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of this compound on HDAC activity.

Materials:

  • This compound

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[4]

  • Recombinant Human HDAC1 (or other desired HDAC isozyme)

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Deacetylated Standard

  • HDAC Inhibitor Control (e.g., Trichostatin A)[8][9]

  • HDAC Developer Solution (containing trypsin)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350-380 nm / 440-460 nm)[4][8][9]

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in HDAC Assay Buffer to achieve a range of desired test concentrations. Also, prepare dilutions of the HDAC Inhibitor Control (Trichostatin A).

  • Assay Setup: In a 96-well black microplate, add the following to the respective wells:

    • Blank (No Enzyme): 85 µL of HDAC Assay Buffer.

    • Positive Control (No Inhibitor): 5 µL of HDAC Assay Buffer and 80 µL of HDAC enzyme solution.

    • Inhibitor Control: 5 µL of Trichostatin A solution and 80 µL of HDAC enzyme solution.

    • Test Compound: 5 µL of each dilution of this compound and 80 µL of HDAC enzyme solution.

  • Substrate Addition: Add 10 µL of the Fluorogenic HDAC Substrate to all wells. Mix gently by shaking the plate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[8][12]

  • Development: Add 50 µL of HDAC Developer Solution to each well.[12] Mix thoroughly.

  • Second Incubation: Incubate the plate at room temperature for 15 minutes.[9][12]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[4][8][9]

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate the percentage of HDAC inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Fluorescence of Test Well / Fluorescence of Positive Control Well) * 100 ]

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the HDAC activity) from the resulting dose-response curve.

Experimental Workflow

experimental_workflow start Start reagent_prep Prepare Reagents (Compound dilutions, Buffers, Enzyme, Substrate) start->reagent_prep plate_setup Set up 96-well Plate (Blank, Positive Control, Inhibitor, Test Compound) reagent_prep->plate_setup add_substrate Add Fluorogenic HDAC Substrate to all wells plate_setup->add_substrate incubate1 Incubate at 37°C for 30-60 min add_substrate->incubate1 add_developer Add HDAC Developer Solution incubate1->add_developer incubate2 Incubate at Room Temperature for 15 min add_developer->incubate2 read_fluorescence Measure Fluorescence (Ex: 350-380nm, Em: 440-460nm) incubate2->read_fluorescence data_analysis Data Analysis (% Inhibition, IC50 determination) read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Data Presentation

The quantitative data for the inhibition of HDAC activity by this compound can be summarized in a table to allow for easy comparison.

CompoundTargetAssay TypeIC50 (µM) [Hypothetical]
This compoundHDAC1Fluorometric15.2
Trichostatin A (Control)HDAC1Fluorometric0.05

References

Application Notes and Protocols for 7-Oxo-7-(phenylamino)heptanoic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Oxo-7-(phenylamino)heptanoic acid (CAS No. 160777-08-2) is a bifunctional organic molecule containing a carboxylic acid and a phenylamino-substituted ketone.[1][2] Its structure suggests potential as a versatile building block in medicinal chemistry for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone functionality allows for reactions such as reduction, reductive amination, or the formation of heterocyclic rings.

Note on Current Applications: Extensive literature and patent searches did not identify a specific, commercially available drug for which this compound is a registered starting material or intermediate. It is primarily available as a research chemical.[1] However, the closely related analog, 7-oxo-7-phenylheptanoic acid, serves as a key intermediate in the synthesis of the anti-asthmatic drug, Seratrodast.[3] This suggests that this compound could be explored for the synthesis of novel pharmaceutical compounds with potential therapeutic activities.

This document provides a hypothetical experimental protocol for a common transformation of this compound and detailed application notes on the synthesis of Seratrodast from its analog as a practical example.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueReference
CAS Number 160777-08-2[1][2]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Appearance Yellowish to white powder
Purity ≥97%
Storage Store at -20°C[2]

Hypothetical Experimental Protocol: Reduction of the Ketone

This protocol describes a general procedure for the selective reduction of the ketone in this compound to the corresponding secondary alcohol, a common step in modifying such intermediates for drug discovery.

Objective: To synthesize 7-hydroxy-7-(phenylamino)heptanoic acid.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of methanol in a 100 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Slowly add 0.2 g of sodium borohydride to the solution in small portions over 15 minutes.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 10 mL of deionized water.

  • Acidify the mixture to a pH of approximately 3-4 with 1 M HCl.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Extract the aqueous residue three times with 20 mL of ethyl acetate.

  • Combine the organic layers and wash with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel.

Case Study: Synthesis of Seratrodast using 7-Oxo-7-phenylheptanoic Acid

As a practical application of a structurally similar intermediate, this section details the role of 7-oxo-7-phenylheptanoic acid in the synthesis of Seratrodast, a thromboxane A2 receptor antagonist.[3]

Overview of Seratrodast Synthesis: The synthesis of Seratrodast from 7-oxo-7-phenylheptanoic acid typically involves a multi-step process. A key transformation is the formation of a heterocyclic ring system, often a thiazole, which is a core component of the final drug molecule.

Experimental Protocol: A plausible synthetic step towards a Seratrodast analog

This protocol outlines the Hantzsch thiazole synthesis, a common method for creating the thiazole ring found in Seratrodast, starting from a halogenated derivative of the keto-acid intermediate.

Step 1: α-Bromination of 7-Oxo-7-phenylheptanoic Acid

  • 7-Oxo-7-phenylheptanoic acid is first brominated at the alpha position to the ketone. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN in a solvent such as carbon tetrachloride, with reflux.

Step 2: Thiazole Ring Formation

  • The resulting α-bromo ketone is then reacted with a thioamide, for example, thiourea, in a suitable solvent like ethanol.

  • The mixture is heated to reflux for several hours.

  • The reaction proceeds via a condensation and cyclization mechanism to form the 2-aminothiazole ring.

  • The product is then isolated by cooling the reaction mixture, filtering the resulting precipitate, and purifying by recrystallization.

Data Presentation

Table 1: Physicochemical Data of 7-Oxo-7-phenylheptanoic Acid

PropertyValue
CAS Number 7472-43-7
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
Melting Point 83-86°C[3]
Boiling Point 396°C[3]
Appearance White powder[3]
Purity ≥98.0%[3]

Visualizations

Diagram 1: Hypothetical Reduction of this compound

G A This compound B NaBH4, MeOH A->B C 7-Hydroxy-7-(phenylamino)heptanoic acid B->C

Caption: Workflow for the reduction of the ketone.

Diagram 2: Generalized Synthesis Pathway to a Seratrodast Analog

G cluster_0 Intermediate Preparation cluster_1 Thiazole Formation (Hantzsch Synthesis) A 7-Oxo-7-phenylheptanoic acid B α-Bromination (e.g., NBS, AIBN) A->B C α-Bromo-7-oxo-7-phenylheptanoic acid B->C E Condensation & Cyclization C->E D Thiourea D->E F Thiazole-substituted Heptanoic Acid E->F

Caption: Key steps in the synthesis of a thiazole-containing heptanoic acid derivative.

Diagram 3: Logical Relationship of Functional Group Transformations

G cluster_ketone Ketone Reactions cluster_acid Carboxylic Acid Reactions Start This compound K1 Reduction to Alcohol Start->K1 K2 Reductive Amination Start->K2 K3 Wittig Reaction Start->K3 C1 Esterification Start->C1 C2 Amide Coupling Start->C2 C3 Reduction to Alcohol Start->C3 P1 P1 K1->P1 Drug Analog A P2 P2 C2->P2 Drug Analog B

Caption: Potential synthetic pathways from the bifunctional starting material.

References

Application Notes and Protocols for the Quantification of 4-anilino-4-oxobutanoic acid, a Major Metabolite of Vorinostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the quantitative analysis of 4-anilino-4-oxobutanoic acid, a major and pharmacologically inactive metabolite of the histone deacetylase inhibitor, Vorinostat (suberoylanilide hydroxamic acid). The primary analytical technique described is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of this analyte in biological matrices.

Note on Analyte Identity: The initial topic specified "7-Oxo-7-(phenylamino)heptanoic acid." However, extensive literature review indicates that the principal metabolite of Vorinostat formed via hydrolysis and subsequent β-oxidation is 4-anilino-4-oxobutanoic acid . This document will focus on the analytical techniques for this well-documented metabolite.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of 4-anilino-4-oxobutanoic acid in biological samples due to its superior sensitivity and specificity. The method involves chromatographic separation of the analyte from the sample matrix followed by detection using a mass spectrometer.

Mass Spectrometry Parameters

The following table summarizes the typical mass spectrometry parameters for the analysis of 4-anilino-4-oxobutanoic acid and a suitable internal standard.

Parameter4-anilino-4-oxobutanoic acidInternal Standard (e.g., Deuterated 4-anilino-4-oxobutanoic acid)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z To be determined empiricallyTo be determined empirically
Product Ion (Q3) m/z (Quantifier) To be determined empiricallyTo be determined empirically
Product Ion (Q3) m/z (Qualifier) To be determined empiricallyTo be determined empirically
Dwell Time ~100-200 ms~100-200 ms
Collision Energy (CE) To be optimized for specific instrumentTo be optimized for specific instrument
Declustering Potential (DP) To be optimized for specific instrumentTo be optimized for specific instrument

Note: The exact m/z transitions for the precursor and product ions should be determined by infusing a standard solution of 4-anilino-4-oxobutanoic acid and its deuterated internal standard into the mass spectrometer and optimizing the signal.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of 4-anilino-4-oxobutanoic acid from human plasma or serum.

Materials:

  • Biological matrix (plasma or serum)

  • Internal Standard solution (e.g., 4-anilino-4-oxobutanoic acid-d5)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • SPE cartridges (e.g., Polymeric reversed-phase)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Thawing: Thaw plasma/serum samples on ice.

  • Spiking with Internal Standard: To 200 µL of plasma/serum, add a known amount of the internal standard solution. Vortex briefly to mix.

  • Sample Pre-treatment: Add 200 µL of 4% phosphoric acid to the sample. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol provides an alternative method for sample clean-up.

Materials:

  • Biological matrix (plasma or serum)

  • Internal Standard solution

  • Methyl tert-butyl ether (MTBE)

  • Ethyl acetate

  • Formic acid

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Thawing and Spiking: Follow steps 1 and 2 from the SPE protocol.

  • Acidification: Add 50 µL of 1M formic acid to the sample.

  • Extraction: Add 1 mL of a mixture of MTBE and ethyl acetate (e.g., 80:20 v/v).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution and Analysis: Follow steps 9 and 10 from the SPE protocol.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an ESI source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.01090
5.01090
5.1955
7.0955

Data Presentation

The following table summarizes expected quantitative performance parameters for a validated LC-MS/MS method for 4-anilino-4-oxobutanoic acid.

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Visualizations

Vorinostat Metabolic Pathway

The following diagram illustrates the biotransformation of Vorinostat to its major metabolites, including 4-anilino-4-oxobutanoic acid.

Vorinostat Vorinostat Hydrolysis_Product Hydrolyzed Intermediate Vorinostat->Hydrolysis_Product Hydrolysis Metabolite_M1 Vorinostat-O-glucuronide Vorinostat->Metabolite_M1 Glucuronidation (UGTs) Metabolite_M2 4-anilino-4-oxobutanoic acid Hydrolysis_Product->Metabolite_M2 β-oxidation cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase or Liquid-Liquid Extraction Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Acquisition (MRM) LC_MS->Data Quant Quantification Data->Quant

No Experimental Applications of 7-Oxo-7-(phenylamino)heptanoic Acid in Cell Culture Found in Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and public databases reveals no established experimental applications or protocols for the use of 7-Oxo-7-(phenylamino)heptanoic acid in cell culture.

To date, there is a significant absence of published research detailing the biological effects, mechanism of action, or any specific cell-based assays involving this compound. While the compound is available commercially for research purposes, its specific applications and interactions within a cellular context remain undocumented in the public domain.

Our investigation into potential therapeutic uses, signaling pathway involvement, and general biological activity of this specific molecule yielded no concrete data. Consequently, the creation of detailed application notes, experimental protocols, and quantitative data tables as requested is not possible without resorting to speculation, which would compromise the scientific accuracy and integrity of the information provided.

For researchers interested in the potential applications of this molecule, the lack of existing data indicates an opportunity for novel research. Initial exploratory studies would be required to determine its basic cytotoxic profile, solubility in cell culture media, and any observable phenotypic effects on various cell lines.

General Properties of this compound

While no biological application data is available, the basic chemical properties of the compound are known. This information is provided for foundational reference.

PropertyValue
CAS Number 160777-08-2
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol

Hypothetical Experimental Workflow for Initial Screening

For drug development professionals and scientists wishing to investigate the potential of this compound, a generalized workflow for initial in vitro screening is proposed. This workflow is a standard approach for uncharacterized molecules and is not based on any existing data for this compound.

G cluster_prep Compound Preparation cluster_screening Initial Cell-Based Screening cluster_mechanism Preliminary Mechanism of Action prep1 Solubility Testing (e.g., DMSO, Ethanol) prep2 Preparation of Stock Solution prep1->prep2 screen2 Cytotoxicity Assay (e.g., MTT, LDH) prep2->screen2 screen1 Select Cell Lines (e.g., Cancer, Normal) screen1->screen2 screen3 Determine IC50 screen2->screen3 mech1 Phenotypic Observation (Microscopy) screen3->mech1 mech2 Apoptosis vs. Necrosis Assay mech1->mech2 mech3 Cell Cycle Analysis mech1->mech3

Caption: A generalized workflow for the initial in vitro screening of an uncharacterized chemical compound.

A Note on Related Compounds

Research on structurally related molecules, such as other carboxylic acid derivatives, indicates a broad range of biological activities, including enzyme inhibition and roles in metabolic pathways. However, the specific phenylamino group in this compound differentiates it significantly, and the activities of related compounds cannot be reliably extrapolated to this molecule.

The request for detailed application notes, protocols, and data for this compound in cell culture cannot be fulfilled at this time due to a lack of available scientific data. The information presented here is intended to inform researchers and drug development professionals of the current knowledge gap and to provide a foundational starting point for any future investigation into the biological properties of this compound. Further empirical research is necessary to elucidate its potential applications.

Application Notes and Protocols for High-Throughput Screening of 7-Oxo-7-(phenylamino)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for the regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin compaction and transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making HDACs attractive therapeutic targets.[3][4] The development of HDAC inhibitors (HDACi) has emerged as a promising strategy in cancer therapy, with several HDACi already approved for clinical use.[5][6]

Structurally, many HDAC inhibitors consist of a zinc-binding group, a linker, and a surface recognition domain or "cap".[6] 7-Oxo-7-(phenylamino)heptanoic acid possesses a carboxylic acid group that can potentially chelate the zinc ion in the HDAC active site, a phenylamino "cap," and a seven-carbon linker. These structural features suggest its potential as a novel HDAC inhibitor.

These application notes provide a framework for the high-throughput screening (HTS) of this compound to characterize its inhibitory activity against histone deacetylases. The protocols described herein are for a biochemical-based fluorogenic assay and a cell-based assay, which together provide a comprehensive initial assessment of the compound's potency and cellular activity.

Mechanism of Action: Histone Deacetylation and Inhibition

Histone acetyltransferases (HATs) and HDACs work in opposition to control the acetylation state of lysine residues on histone tails.[1] Acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure (euchromatin), which is permissive for transcription.[1] HDACs reverse this process, leading to a condensed chromatin structure (heterochromatin) and transcriptional silencing.[1] By inhibiting HDACs, this compound is hypothesized to increase histone acetylation, leading to the expression of tumor suppressor genes and cell cycle inhibitors, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]

HDAC_Pathway cluster_nucleus Cell Nucleus HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone (Euchromatin) HAT->Acetylated_Histone Acetylation HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Heterochromatin) HDAC->Deacetylated_Histone Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Acetylated_Histone->HDAC Deacetylation Gene_Expression Gene Expression (e.g., Tumor Suppressors) Acetylated_Histone->Gene_Expression Gene_Silencing Gene Silencing Deacetylated_Histone->Gene_Silencing Compound This compound Compound->HDAC Inhibition

Caption: Histone Deacetylation Signaling Pathway.

Experimental Protocols

Biochemical High-Throughput Screening: Fluorogenic HDAC Activity Assay

This assay quantifies the enzymatic activity of purified HDAC isoforms by measuring the fluorescence generated from a specific substrate upon deacetylation.[8][9]

Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue coupled to a fluorescent reporter group (e.g., 7-amino-4-methylcoumarin, AMC), is used. The acetylated lysine prevents cleavage of the peptide by a developing enzyme (e.g., trypsin). Upon deacetylation by an HDAC, the developing enzyme can cleave the peptide, releasing the fluorescent reporter. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

  • Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

  • Developing enzyme (e.g., Trypsin) in a suitable buffer

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in DMSO. Prepare similar dilutions for the control inhibitor.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the HDAC enzyme to the desired concentration in cold assay buffer. Add 20 µL of the diluted enzyme solution to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at 37°C.

  • Substrate Addition: Dilute the fluorogenic HDAC substrate in assay buffer. Add 5 µL of the substrate solution to each well to initiate the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add 25 µL of the developing enzyme solution to each well.

  • Development Incubation: Incubate at 37°C for 15 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

HTS_Workflow cluster_workflow Biochemical HTS Workflow start Start compound_prep Compound Dilution (this compound) start->compound_prep plate_prep Dispense Compound to 384-well Plate compound_prep->plate_prep enzyme_add Add HDAC Enzyme plate_prep->enzyme_add incubate1 Incubate (15 min) enzyme_add->incubate1 substrate_add Add Fluorogenic Substrate incubate1->substrate_add incubate2 Incubate (60 min) substrate_add->incubate2 developer_add Add Developing Enzyme incubate2->developer_add incubate3 Incubate (15 min) developer_add->incubate3 readout Read Fluorescence incubate3->readout data_analysis Data Analysis (IC50 determination) readout->data_analysis end End data_analysis->end

Caption: Biochemical HTS Workflow Diagram.

Cell-Based High-Throughput Screening: In-Cell HDAC Activity Assay

This assay measures the ability of this compound to inhibit HDAC activity within a cellular context, providing insights into its cell permeability and activity on endogenous HDACs.

Principle: A cell-permeable, acetylated substrate is added to cultured cells. Inside the cell, endogenous HDACs deacetylate the substrate. A developing reagent is then added, which lyses the cells and contains a protease that cleaves the deacetylated substrate, generating a luminescent or fluorescent signal. The signal intensity is inversely proportional to the HDAC activity.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Cell-based HDAC activity assay kit (e.g., HDAC-Glo™ I/II Assay)

  • This compound

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

  • 384-well white, clear-bottom cell culture plates

  • Luminometer or fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed the cells into a 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare a dilution series of this compound and control inhibitor in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Reagent Preparation: Prepare the assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the assay reagent to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and signal development.

  • Signal Reading: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the EC50 values. A parallel cell viability assay (e.g., CellTiter-Glo®) should be performed to exclude cytotoxic effects.

Cell_Based_HTS_Workflow cluster_workflow Cell-Based HTS Workflow start Start cell_seeding Seed Cells in 384-well Plate start->cell_seeding compound_addition Add Diluted Compound cell_seeding->compound_addition incubation1 Incubate (4-24h) compound_addition->incubation1 reagent_addition Add Assay Reagent (Lysis & Development) incubation1->reagent_addition viability_assay Parallel Cell Viability Assay incubation1->viability_assay incubation2 Incubate (15-30 min) reagent_addition->incubation2 readout Read Luminescence/ Fluorescence incubation2->readout data_analysis Data Analysis (EC50 determination) readout->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: Cell-Based HTS Workflow Diagram.

Data Presentation

The following tables present hypothetical data for the inhibitory activity of this compound against various HDAC isoforms, as would be determined by the biochemical HTS assay, and its cellular activity from the cell-based assay.

Table 1: Biochemical Inhibitory Activity of this compound against HDAC Isoforms

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
This compound2.53.11.815.7
Vorinostat (SAHA) (Control)0.050.060.040.01
MS-275 (Control)0.20.30.15> 20

Table 2: Cellular Activity of this compound in HCT116 Cells

CompoundHDAC Cellular EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/EC50)
This compound5.2> 50> 9.6
Vorinostat (SAHA) (Control)0.42.56.25

Conclusion

The provided application notes and protocols outline a comprehensive high-throughput screening strategy to evaluate the potential of this compound as a histone deacetylase inhibitor. The combination of a biochemical assay against a panel of HDAC isoforms and a cell-based assay provides crucial information on the compound's potency, selectivity, and cellular efficacy. The hypothetical data presented suggests that this compound may act as a moderately potent inhibitor of Class I HDACs with good cellular activity and low cytotoxicity, warranting further investigation in preclinical drug development.

References

Application Notes and Protocols for the Derivatization of 7-Oxo-7-(phenylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical derivatization of 7-Oxo-7-(phenylamino)heptanoic acid. This versatile molecule possesses two key reactive sites: a ketone and a carboxylic acid. Derivatization of these functional groups can be employed to enhance analytical detection, facilitate purification, or create novel analogues for drug discovery and development. The following protocols are based on established chemical principles and can be adapted for specific research applications.

I. Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime target for modifications such as esterification and amidation. These reactions can alter the polarity, solubility, and biological activity of the parent molecule.

A. Esterification for Enhanced GC-MS Analysis

Esterification converts the polar carboxylic acid into a more volatile ester, which is amenable to gas chromatography-mass spectrometry (GC-MS) analysis. A common method for esterification is through reaction with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Methyl Esterification

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of anhydrous methanol.

  • Acid Catalyst Addition: Carefully add 50 µL of concentrated sulfuric acid to the solution.

  • Reaction: Reflux the mixture at 60-70°C for 2 hours.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the methyl ester derivative with 3 x 2 mL of diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen.

  • Analysis: Reconstitute the sample in a suitable solvent for GC-MS analysis.

ParameterValue
Starting MaterialThis compound
ReagentAnhydrous Methanol, Sulfuric Acid
ProductMethyl 7-oxo-7-(phenylamino)heptanoate
Typical Yield>90% (estimated)
Analysis MethodGC-MS
B. Amidation for Library Synthesis

Amidation of the carboxylic acid with a variety of amines can generate a library of novel compounds for biological screening. Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to facilitate this reaction.[1][2]

Experimental Protocol: Amidation using EDC

  • Reactant Preparation: In a round-bottom flask, dissolve 100 mg of this compound and 1.2 equivalents of the desired primary or secondary amine in 5 mL of anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Add 1.5 equivalents of EDC to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting amide derivative by column chromatography on silica gel.

ParameterValue
Starting MaterialThis compound
ReagentsPrimary or Secondary Amine, EDC, DCM
ProductN-substituted 7-oxo-7-(phenylamino)heptanamide
Typical Yield70-95% (estimated)
Analysis MethodLC-MS, NMR

II. Derivatization of the Ketone Moiety

The ketone group offers a site for derivatization that can be particularly useful for enhancing detection in mass spectrometry or for creating new chemical entities through reactions like reductive amination.

A. Girard Reagent Derivatization for Enhanced LC-MS/MS Detection

Girard's reagents (T or P) are cationic hydrazine derivatives that react with ketones to form hydrazones.[3][4][5][6][7] This introduces a permanent positive charge, significantly improving the ionization efficiency and detection sensitivity in electrospray ionization mass spectrometry (ESI-MS).[3][6]

Experimental Protocol: Derivatization with Girard's Reagent P

  • Sample Preparation: Dissolve 1 mg of this compound in 200 µL of a 10% acetic acid solution in methanol.[5]

  • Reagent Addition: Add 20 µL of a 1 mg/mL solution of Girard's reagent P in water.[5]

  • Reaction: Incubate the mixture at 60°C for 10 minutes to ensure complete reaction.[5]

  • Sample Preparation for Analysis: Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).[5]

ParameterValue
Starting MaterialThis compound
ReagentGirard's Reagent P, Acetic Acid, Methanol
ProductCationic Hydrazone Derivative
Reaction Time10 minutes[5]
Analysis MethodLC-MS/MS
B. Reductive Amination for Synthesis of Novel Amines

Reductive amination of the ketone with an amine in the presence of a reducing agent provides a pathway to synthesize novel secondary or tertiary amines.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 100 mg of this compound and 1.2 equivalents of a primary amine in 5 mL of methanol. Add a catalytic amount of acetic acid. Stir at room temperature for 1 hour to form the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add 1.5 equivalents of sodium borohydride in small portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl. Make the solution basic with 1 M NaOH and extract with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

ParameterValue
Starting MaterialThis compound
ReagentsPrimary Amine, Sodium Borohydride, Methanol
Product7-Amino-7-(phenylamino)heptanoic acid derivative
Typical Yield60-85% (estimated)
Analysis MethodLC-MS, NMR

III. Visualizing Derivatization Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows described in these application notes.

Derivatization_Pathways cluster_acid Carboxylic Acid Derivatization cluster_ketone Ketone Derivatization start This compound ester Esterification (e.g., with Methanol) start->ester H+, CH3OH amide Amidation (e.g., with an Amine) start->amide EDC, R-NH2 girard Girard's Reagent Derivatization start->girard Girard's Reagent P reductive_amination Reductive Amination start->reductive_amination 1. R-NH2 2. NaBH4 product_ester Methyl Ester Derivative ester->product_ester product_amide Amide Derivative amide->product_amide product_girard Cationic Hydrazone Derivative girard->product_girard product_amine Amine Derivative reductive_amination->product_amine

Caption: Chemical derivatization pathways for this compound.

Experimental_Workflow start Start: This compound dissolve Dissolve in appropriate solvent start->dissolve add_reagents Add derivatization reagents dissolve->add_reagents react Incubate under optimized conditions (time, temperature) add_reagents->react workup Reaction work-up (e.g., neutralization, extraction) react->workup purify Purification (e.g., chromatography) workup->purify analyze Analysis of derivatized product (e.g., GC-MS, LC-MS, NMR) purify->analyze

Caption: General experimental workflow for derivatization.

References

Application Notes and Protocol for the Dissolution of 7-Oxo-7-(phenylamino)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the dissolution of 7-Oxo-7-(phenylamino)heptanoic acid (CAS 160777-08-2), a compound often utilized in proteomics research and drug development. Due to the limited availability of public data on this specific compound, the following protocols are based on the general solubility characteristics of long-chain carboxylic acids and N-phenyl substituted amides. These guidelines are intended to assist researchers in preparing stock solutions for various experimental applications, including in vitro and in vivo studies.

Compound Information

PropertyValue
CAS Number 160777-08-2[1]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Storage Store at -20°C[1]

Solubility Profile

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityNotes
Water Sparingly soluble to InsolubleSolubility is expected to be very low at neutral pH.
Aqueous Buffers (pH > 8) SolubleThe carboxylate salt formed at basic pH should be more water-soluble.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions of organic compounds for biological assays.
Ethanol SolubleMay require gentle warming to achieve complete dissolution.
Methanol SolubleSimilar to ethanol, may require warming.
Dimethylformamide (DMF) SolubleAnother suitable organic solvent for creating stock solutions.

Experimental Protocols for Dissolution

Safety Precautions: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While a specific safety data sheet (SDS) is not available, related long-chain carboxylic acids can cause skin and eye irritation.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution that can be further diluted into aqueous experimental media. DMSO is a preferred solvent due to its high solvating power and compatibility with many biological assays at low final concentrations.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Intermittently vortex the solution during warming.

  • Alternatively, or in addition to warming, sonication for 5-10 minutes can aid in dissolving the compound.

  • Once fully dissolved, store the stock solution at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Solution using a Basic Buffer

This protocol is designed for applications where an organic solvent is not desirable. By increasing the pH, the carboxylic acid group is deprotonated to the more soluble carboxylate salt.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS) or other desired aqueous buffer

  • pH meter

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a sterile conical tube.

  • Add a small volume of the desired aqueous buffer (e.g., PBS).

  • While stirring, slowly add 1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution. Continue adding NaOH until the compound dissolves and the pH is slightly basic (pH 8.0-9.0).

  • Once the compound is dissolved, adjust the pH to the desired final experimental pH using a dilute acid (e.g., 0.1 M HCl). Note: Be cautious as lowering the pH may cause the compound to precipitate out of solution.

  • Add the final volume of the aqueous buffer to reach the desired concentration.

  • Sterile-filter the solution if necessary for cell culture or other sensitive applications.

Visualization of Experimental Workflow and Signaling Pathway Logic

The following diagrams illustrate the decision-making process for choosing a dissolution protocol and a generalized signaling pathway where a compound like this might be investigated as an inhibitor.

Dissolution_Workflow Workflow for Dissolving this compound start Start: Need to dissolve This compound decision_solvent Is an organic solvent acceptable for the experiment? start->decision_solvent protocol1 Protocol 1: Dissolve in DMSO or Ethanol to create a high-concentration stock. decision_solvent->protocol1 Yes protocol2 Protocol 2: Dissolve in an aqueous buffer with adjusted basic pH. decision_solvent->protocol2 No dilute Dilute stock solution into final experimental medium. protocol1->dilute end_experiment Proceed with experiment protocol2->end_experiment dilute->end_experiment

Caption: Decision workflow for selecting a dissolution protocol.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition ligand Ligand receptor Receptor ligand->receptor enzyme_A Enzyme A receptor->enzyme_A activates substrate_B Substrate B enzyme_A->substrate_B product_C Product C substrate_B->product_C catalysis cellular_response Cellular Response product_C->cellular_response triggers inhibitor This compound (Potential Inhibitor) inhibitor->enzyme_A inhibits

Caption: Generalized signaling pathway showing potential enzyme inhibition.

References

Safety and Handling Procedures for 7-Oxo-7-(phenylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 7-Oxo-7-(phenylamino)heptanoic acid (CAS No. 160777-08-2).[1][2][3] The information herein is compiled from available safety data for structurally similar compounds and general laboratory safety practices. It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Compound Information

PropertyValueReference
CAS Number 160777-08-2[1]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Synonyms Benzenamine, N-(7-oxo-7-phenylamino)heptanoyl-N/A
Known Applications Intermediate in the synthesis of pharmaceuticals, such as Seratrodast.[4][5]

Hazard Identification and Safety Precautions

As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following hazard assessment is based on data for heptanoic acid and other N-phenyl substituted carboxylic acids.[6][7][8]

Potential Hazards:

  • Skin Corrosion/Irritation: Similar carboxylic acids can cause skin irritation or burns upon prolonged contact.[7]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may be harmful.

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid as a powder or when heating. Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if contaminated.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a plausible synthetic route based on general organic chemistry principles for amide formation.

Materials:

  • Pimelic acid (heptanedioic acid)

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Acid Chloride Formation: In a fume hood, dissolve pimelic acid (1 equivalent) in anhydrous DCM. Slowly add thionyl chloride (1.1 equivalents) dropwise at 0°C. Allow the reaction to stir at room temperature for 2 hours. Remove the excess thionyl chloride and DCM under reduced pressure to obtain the pimeloyl chloride.

  • Amidation: Dissolve the crude pimeloyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve aniline (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM. Slowly add the aniline solution to the pimeloyl chloride solution dropwise.

  • Reaction Quenching and Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by adding 1 M HCl. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Caption: Hypothetical synthesis workflow for this compound.

Biological Context and Signaling Pathways

This compound is a known intermediate in the synthesis of Seratrodast.[4][5] Seratrodast is a thromboxane A2 (TXA2) receptor antagonist used in the treatment of asthma.[5] Therefore, while the direct biological activity of this compound is not well-documented, its downstream product, Seratrodast, acts on the thromboxane signaling pathway.

Thromboxane A2 Signaling Pathway:

  • Synthesis of TXA2: Arachidonic acid is converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then converted to TXA2 by thromboxane synthase.

  • Receptor Binding: TXA2 binds to the thromboxane receptor (TP), a G-protein coupled receptor.

  • Signal Transduction: Binding of TXA2 to its receptor activates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Cellular Response: IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). These signaling events lead to various physiological responses, including platelet aggregation, vasoconstriction, and bronchoconstriction.

Mechanism of Action of Seratrodast:

Seratrodast acts as a competitive antagonist at the TP receptor, preventing the binding of TXA2 and thereby inhibiting its downstream effects. This leads to bronchodilation and reduced inflammation, which are beneficial in the treatment of asthma.

G cluster_pathway Thromboxane A2 Signaling Pathway cluster_drug Drug Intervention Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX TXA2 TXA2 PGH2->TXA2 Thromboxane Synthase TP Receptor TP Receptor TXA2->TP Receptor Binds to PLC Activation PLC Activation TP Receptor->PLC Activation IP3 & DAG Production IP3 & DAG Production PLC Activation->IP3 & DAG Production Cellular Response Cellular Response IP3 & DAG Production->Cellular Response Seratrodast Seratrodast Seratrodast->TP Receptor Antagonist This compound This compound This compound->Seratrodast Synthesis Intermediate

Caption: Role of the target compound as an intermediate for a TXA2 receptor antagonist.

References

Application Notes and Protocols for 7-Oxo-7-(phenylamino)heptanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxo-7-(phenylamino)heptanoic acid (CAS No. 160777-08-2) is a bifunctional molecule incorporating a phenylamino amide, a ketone, and a terminal carboxylic acid.[1][2][3] Its structure presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. While specific biological activities of the parent molecule are not extensively documented in publicly available literature, its constituent functional groups are prevalent in a wide range of biologically active agents. These notes provide an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its derivatization and subsequent biological evaluation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 160777-08-2[1]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Appearance White to off-white powderInferred
Storage Conditions Store at -20°C[2]

Potential Medicinal Chemistry Applications

The chemical structure of this compound suggests its utility as a scaffold or intermediate in the development of various therapeutic agents. The presence of the amide, ketone, and carboxylic acid functionalities allows for diverse chemical modifications to explore structure-activity relationships (SAR).

  • Enzyme Inhibitors: The keto-amide motif is a key feature in many enzyme inhibitors, where the ketone can act as an electrophilic "warhead" or a hydrogen bond acceptor, and the amide provides structural rigidity and hydrogen bonding capabilities.[4][5] The long aliphatic chain and the terminal carboxylic acid are reminiscent of scaffolds used in developing histone deacetylase (HDAC) inhibitors or certain protease inhibitors.

  • Scaffold for Combinatorial Chemistry: The three distinct functional groups offer orthogonal handles for chemical modification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

  • Linker for PROTACs and other Conjugates: The carboxylic acid and the potential for modification of the phenyl ring provide attachment points for linking to other molecules, for instance, in the design of Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs).

Experimental Protocols

The following protocols are provided as examples for the synthesis of derivatives of this compound and their subsequent biological evaluation.

Protocol for Synthesis of Amide Derivatives at the Carboxylic Acid Terminus

This protocol describes a general method for the amidation of the terminal carboxylic acid of this compound using a peptide coupling reagent.[6]

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Reduction of the Ketone

This protocol outlines the reduction of the ketone functionality to a secondary alcohol, which can introduce a new chiral center and alter the molecule's three-dimensional structure.

Materials:

  • This compound derivative (from Protocol 3.1)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the solution.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~6 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography if necessary.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro HDAC Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized derivatives against histone deacetylases (HDACs).

Materials:

  • Synthesized derivatives of this compound

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • HDAC assay buffer

  • Developer solution

  • Trichostatin A (TSA) as a positive control

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (TSA) in HDAC assay buffer.

  • In a 96-well black microplate, add the HDAC enzyme to the assay buffer.

  • Add the test compounds or control to the wells containing the enzyme.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The following tables are templates for organizing and presenting the data obtained from the experimental protocols.

Table 2: Synthetic Derivatives of this compound

Compound IDR Group (Amide)Modification (Ketone)Yield (%)
Parent -Ketone-
Cpd-01 BenzylKetonee.g., 75%
Cpd-02 4-ChlorobenzylKetonee.g., 82%
Cpd-03 BenzylAlcohole.g., 90%
Cpd-04 4-ChlorobenzylAlcohole.g., 88%

Table 3: In Vitro HDAC Inhibitory Activity

Compound IDHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC6 IC₅₀ (µM)
Parent e.g., >100e.g., >100e.g., >100
Cpd-01 e.g., 50.2e.g., 65.8e.g., 25.1
Cpd-02 e.g., 15.7e.g., 22.4e.g., 8.9
Cpd-03 e.g., >100e.g., >100e.g., >100
Cpd-04 e.g., 85.3e.g., 91.2e.g., 45.6
TSA e.g., 0.01e.g., 0.008e.g., 0.005

Visualizations

Proposed Synthetic Pathway

synthetic_pathway start This compound intermediate1 Amide Derivative start->intermediate1 Amine, EDC, HOBt product1 Reduced Product (Alcohol) intermediate1->product1 NaBH4

Caption: Proposed synthetic pathway for derivatization.

Experimental Workflow for Screening

screening_workflow synthesis Synthesize Derivatives purification Purify and Characterize synthesis->purification primary_screen Primary Screen (e.g., HDAC Assay) purification->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Assays (e.g., Selectivity) hit_id->secondary_screen lead_opt Lead Optimization secondary_screen->lead_opt signaling_pathway inhibitor Derivative hdac HDAC Enzyme inhibitor->hdac histones Histones hdac->histones Deacetylation acetylation Increased Acetylation histones->acetylation gene_expression Altered Gene Expression acetylation->gene_expression cellular_effect Cellular Effect (e.g., Apoptosis) gene_expression->cellular_effect

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Oxo-7-(phenylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of 7-Oxo-7-(phenylamino)heptanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing a low or no yield of the desired product?

Answer: Low or no yield in this amidation reaction can stem from several factors:

  • Inefficient Activation of Pimelic Acid: The carboxylic acid group of pimelic acid must be activated to react with the weakly nucleophilic aniline. If the coupling reagent is old, hydrated, or used in insufficient amounts, the activation will be poor.

  • Poorly Reactive Aniline: Aniline is a weak nucleophile. The reaction conditions may not be optimal for it to attack the activated carboxylic acid.

  • Formation of a Salt: Pimelic acid and aniline can form an unreactive ammonium salt, which is in equilibrium with the free acid and amine.[1][2] This reduces the concentration of the nucleophilic amine available for the reaction.

  • Presence of Water: Water can hydrolyze the activated intermediate of the carboxylic acid, regenerating the starting material and quenching the coupling reagent. Ensure all glassware is dry and use anhydrous solvents.

Solutions:

  • Optimize Coupling Reagent: Ensure your coupling reagent is fresh and anhydrous. Consider using a more powerful coupling reagent like HATU or PyBOP.[3][4]

  • Increase Reaction Temperature: Gently heating the reaction mixture can sometimes overcome the activation energy barrier, but be cautious as this can also promote side reactions.

  • Use a Non-Nucleophilic Base: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can neutralize the ammonium salt, freeing the aniline to react.

  • Azeotropic Water Removal: For some direct amidation methods, removing water as it forms using a Dean-Stark apparatus can drive the reaction to completion.[1][2]

Question 2: My reaction mixture shows the presence of unreacted pimelic acid and aniline even after a long reaction time. What should I do?

Answer: The persistence of starting materials indicates an incomplete reaction. This could be due to:

  • Insufficient Coupling Reagent: The coupling reagent is consumed during the reaction. If used in a less than stoichiometric amount relative to the carboxylic acid, the reaction will not go to completion.

  • Reagent Degradation: Some coupling reagents are sensitive to moisture and can degrade over time.

  • Steric Hindrance: While less of an issue with these specific reactants, steric hindrance can slow down reactions.

Solutions:

  • Add More Coupling Reagent: If you suspect the coupling reagent has been consumed or has degraded, adding another portion may restart the reaction.

  • Check Reagent Quality: Use fresh, high-quality coupling reagents and anhydrous solvents.

  • Increase Reaction Time: Some coupling reactions are slow and may require extended reaction times (e.g., overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

Question 3: I have isolated a byproduct with a higher molecular weight than my target compound. What could it be?

Answer: A common byproduct in this reaction is the di-anilide of pimelic acid, where both carboxylic acid groups of pimelic acid have reacted with aniline.

  • Cause: This occurs when more than one equivalent of aniline and more than two equivalents of the coupling reagent are used relative to pimelic acid. It can also be favored if the reaction is run for an extended period with an excess of the amine and coupling agent.

Solutions:

  • Control Stoichiometry: Use a slight excess of pimelic acid relative to aniline (e.g., 1.1 to 1 equivalents) to favor the formation of the mono-amide.

  • Purification: The di-anilide byproduct can usually be separated from the desired mono-amide product by column chromatography or careful crystallization.

Question 4: I am having difficulty purifying the product. What are the recommended methods?

Answer: Purification of this compound can be challenging due to the presence of both acidic and amide functionalities.

  • Extraction: A common method is to perform a liquid-liquid extraction. After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a mild acidic solution (e.g., 1M HCl) to remove any unreacted aniline and basic byproducts. A subsequent wash with brine will remove water-soluble impurities.

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent or solvent mixture. Ethyl acetate/hexane or ethanol/water are common choices.

  • Column Chromatography: If extraction and crystallization are insufficient, silica gel column chromatography can be used. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of this compound?

A1: The most common starting materials are pimelic acid and aniline. Pimelic acid is a seven-carbon dicarboxylic acid, and aniline is an aromatic amine.

Q2: What is the purpose of a coupling reagent in this synthesis?

A2: A coupling reagent is an activating agent that converts the carboxylic acid group of pimelic acid into a more reactive species.[3] This activated intermediate is then susceptible to nucleophilic attack by the amine group of aniline to form the amide bond. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU).[3][4]

Q3: How do I choose the right coupling reagent?

A3: The choice of coupling reagent depends on factors like the reactivity of the starting materials, desired reaction conditions (temperature, solvent), and cost. For simple amidations, EDC in the presence of an additive like HOBt is often effective and economical. For more challenging couplings, such as with a weakly nucleophilic amine like aniline, more powerful reagents like HATU may give better yields.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting materials (pimelic acid and aniline) and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

Q5: What are the expected spectroscopic characteristics of this compound?

A5: The structure of the product can be confirmed by various spectroscopic methods:

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the heptanoic acid chain, and a broad singlet for the N-H proton of the amide.

  • ¹³C NMR: Signals for the carbonyl carbons of the carboxylic acid and the amide will be present, in addition to the carbons of the aromatic ring and the aliphatic chain.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid, and the C=O stretch of the amide (Amide I band).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (235.28 g/mol ) should be observed.[2]

Data Presentation: Comparison of Coupling Reagents

The following table provides a hypothetical comparison of different coupling reagents for the synthesis of this compound to illustrate how a researcher might tabulate their results for optimization.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
EDCHOBtDIPEADMF251265
DCCHOBt-DCM251260
HATU-DIPEADMF25485
PyBOP-DIPEADMF25680

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC

Materials:

  • Pimelic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pimelic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Add aniline (1.0 equivalent) to the solution, followed by DIPEA (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 equivalents) to the reaction mixture portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization
  • Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

  • Dry the crystals under vacuum to obtain the pure product.

Visualizations

experimental_workflow start Start dissolve Dissolve Pimelic Acid and HOBt in DMF start->dissolve add_reagents Add Aniline and DIPEA dissolve->add_reagents cool Cool to 0°C add_reagents->cool add_edc Add EDC cool->add_edc react Stir at Room Temperature (12-24h) add_edc->react workup Work-up: Dilute with Ethyl Acetate, Wash with HCl and Brine react->workup dry Dry with MgSO4 and Concentrate workup->dry purify Purify by Crystallization dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield check_reagents Are coupling reagent and solvents fresh and anhydrous? start->check_reagents check_stoichiometry Is stoichiometry correct? (Coupling reagent > 1 eq.) check_reagents->check_stoichiometry Yes replace_reagents Replace reagents and use anhydrous solvents. check_reagents->replace_reagents No check_base Was a non-nucleophilic base (e.g., DIPEA) used? check_stoichiometry->check_base Yes adjust_stoichiometry Adjust stoichiometry. check_stoichiometry->adjust_stoichiometry No add_base Add a suitable base. check_base->add_base No increase_temp Consider gentle heating. check_base->increase_temp Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

overcoming solubility issues with 7-Oxo-7-(phenylamino)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 7-Oxo-7-(phenylamino)heptanoic acid (CAS 160777-08-2). Due to the limited publicly available data for this specific compound, the recommendations provided are based on the chemical properties inferred from its structure and general principles for solubilizing compounds with similar functional groups.

Compound Information:

  • Molecular Formula: C₁₃H₁₇NO₃[1]

  • Molecular Weight: 235.28 g/mol [1]

  • Key Structural Features: Carboxylic acid, amide, and a phenyl group. These features contribute to its challenging solubility profile in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: While specific experimental data is scarce, the structure suggests the following solubility profile:

  • Aqueous Solubility: Expected to be low, particularly at neutral and acidic pH. The hydrophobic phenyl group and the long carbon chain counteract the hydrophilic nature of the carboxylic acid and amide groups.

  • Organic Solvent Solubility: Likely soluble in polar aprotic solvents like DMSO and DMF, and in alcohols such as ethanol and methanol. Heptanoic acid, a structural component, is soluble in ethanol and chloroform.[2]

  • pH-Dependent Solubility: The presence of the carboxylic acid group (with an estimated pKa of 4-5) makes its aqueous solubility highly dependent on pH.[3][4] At a pH above its pKa, the carboxylic acid will be deprotonated to a carboxylate, which is significantly more water-soluble.

Q2: Why is this compound poorly soluble in neutral aqueous buffers?

A2: At neutral pH (around 7), the carboxylic acid group is only partially ionized. The molecule as a whole remains largely in its less soluble, neutral form. The hydrophobic phenyl group and the seven-carbon chain also contribute to its low affinity for water.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be a viable option to increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound, particularly through hydrolysis of the amide bond.[5][6] It is recommended to perform small-scale stability tests if heating is considered.

Q4: What are the recommended solvents for preparing a stock solution?

A4: For most biological experiments, it is advisable to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMWidely used and generally well-tolerated in cell-based assays at low final concentrations (<0.5%).
Ethanol10-50 mMAnother common choice, but can have effects on cells at higher concentrations.
N,N-Dimethylformamide (DMF)10-50 mMA strong solvent, but can be more toxic to cells than DMSO.

Important: Always check the tolerance of your specific experimental system to the chosen organic solvent.

Troubleshooting Guide

Problem: The compound does not dissolve in my aqueous buffer.

This is a common issue, especially with phosphate-buffered saline (PBS) or other neutral buffers. Here are some solutions to try in a stepwise manner.

Solution 1: pH Adjustment

This is the preferred method for aqueous solutions if the experimental conditions allow for a pH change. By raising the pH, you can deprotonate the carboxylic acid, making the compound more soluble.

Experimental Protocol: Solubilization by pH Adjustment

  • Preparation: Weigh the desired amount of this compound and place it in a suitable container.

  • Initial Suspension: Add a small amount of purified water to create a suspension. Do not add the full volume of your buffer at this stage.

  • Basification: While stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise.

  • Monitoring: Monitor the pH of the suspension. As the pH rises above ~6, the compound should start to dissolve. Continue adding NaOH until the compound is fully dissolved. The final pH will likely be in the range of 8-9.

  • Buffering: Once the compound is dissolved, you can add your concentrated buffer components and adjust the pH to your desired experimental value using a dilute acid (e.g., 0.1 M HCl).

  • Final Volume: Bring the solution to the final desired volume with purified water.

  • Caution: Be aware that lowering the pH back to neutral or acidic conditions may cause the compound to precipitate if its concentration is above its solubility limit at that pH.

Solution 2: Use of Co-solvents

If pH adjustment is not feasible for your experiment, using a water-miscible organic solvent (a co-solvent) is the next best approach.[7][8][9]

Experimental Protocol: Solubilization using a Co-solvent

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO or ethanol (e.g., 20 mM). Ensure the compound is fully dissolved. Sonication may aid this process.

  • Serial Dilution (Optional): If a very low final concentration of the organic solvent is required, you can perform an intermediate dilution of the stock solution into your aqueous buffer.

  • Final Dilution: Add the stock solution (or the intermediate dilution) to your final aqueous buffer dropwise while vortexing or stirring vigorously. This is crucial to prevent the compound from precipitating out of solution.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5% for DMSO) and consistent across all experimental conditions, including controls.

Troubleshooting TipRationale
Precipitation upon dilution The compound may be precipitating because its solubility limit in the final buffer is being exceeded. Try preparing a more dilute stock solution or lowering the final concentration of the compound in your experiment.
Cloudiness in the solution This may indicate that the compound is not fully dissolved or is forming fine precipitates. Try sonicating the solution or using a slightly higher percentage of the co-solvent if your experiment can tolerate it.

Visualizations

Below are diagrams to help visualize the concepts discussed.

G Figure 1. Troubleshooting Workflow for Solubility Issues start Start: Compound is Insoluble in Aqueous Buffer check_ph Can the experimental pH be adjusted? start->check_ph adjust_ph Use pH Adjustment Protocol: Increase pH with dilute base to dissolve, then adjust to final pH. check_ph->adjust_ph Yes use_cosolvent Use Co-solvent Protocol: Prepare a concentrated stock in DMSO/Ethanol. check_ph->use_cosolvent No success Success: Compound is Solubilized adjust_ph->success dilute Dilute stock solution into final aqueous buffer with vigorous stirring. use_cosolvent->dilute check_precipitation Does the compound precipitate upon dilution? dilute->check_precipitation check_precipitation->success No failure Further Optimization Needed: - Lower final concentration - Try alternative co-solvents - Consider formulation strategies check_precipitation->failure Yes

Caption: Figure 1. Troubleshooting Workflow for Solubility Issues.

G Figure 2. Chemical Features Influencing Solubility cluster_props Properties compound This compound hydrophilic Hydrophilic Features (Increase Water Solubility) compound->hydrophilic hydrophobic Hydrophobic Features (Decrease Water Solubility) compound->hydrophobic carboxylic_acid Carboxylic Acid Group (-COOH) hydrophilic->carboxylic_acid amide Amide Group (-CONH-) hydrophilic->amide phenyl Phenyl Group hydrophobic->phenyl carbon_chain Heptanoic Acid Chain (7 Carbons) hydrophobic->carbon_chain prop1 pH-dependent solubility (more soluble at high pH) carboxylic_acid->prop1 prop2 Can form hydrogen bonds amide->prop2 prop3 Bulky and non-polar phenyl->prop3 prop4 Contributes to overall hydrophobicity carbon_chain->prop4

Caption: Figure 2. Chemical Features Influencing Solubility.

References

Technical Support Center: Stability of 7-Oxo-7-(phenylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 7-Oxo-7-(phenylamino)heptanoic acid in various solvents. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most probable degradation pathway for this compound is the hydrolysis of the amide bond.[1] Amides can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid and an amine.[2][3] In this case, the degradation products would be 7-oxoheptanoic acid and aniline.

Q2: In which types of solvents is this compound expected to be most and least stable?

A2: Generally, this compound is expected to be most stable in neutral, aprotic organic solvents. Its stability is likely to be lower in aqueous solutions, particularly under strong acidic or basic conditions which can catalyze hydrolysis.[4][5] The presence of water is a key factor in the hydrolysis of amides.[3]

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for monitoring the stability of small molecules like this compound.[6][7][8] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its degradation over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown degradation products.[8]

Q4: How can I predict the potential degradation products of this compound?

A4: Forced degradation studies are the standard approach to identify potential degradation products.[9][10][11] By subjecting the compound to harsh conditions (e.g., strong acids and bases, high temperature, oxidizing agents, and light), you can accelerate the degradation process and identify the resulting products, which helps in understanding the degradation pathways.[1]

Troubleshooting Guide for Stability Experiments

Issue Encountered Possible Cause Suggested Solution
Rapid Degradation: The compound degrades completely in the initial time point.The stress conditions (e.g., pH, temperature) are too harsh.Reduce the severity of the conditions. For example, use a lower concentration of acid/base, decrease the temperature, or shorten the exposure time.[11]
No Degradation Observed: The compound shows no signs of degradation even after prolonged exposure to stress conditions.The stress conditions are not strong enough. The analytical method may not be sensitive enough to detect small amounts of degradation.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time).[11] Verify the suitability and sensitivity of your analytical method.
Inconsistent or Irreproducible Results: Replicate experiments yield significantly different stability profiles.Inconsistent experimental setup (e.g., temperature fluctuations, inaccurate solution preparation). The compound may be interacting with the container.Ensure precise control over all experimental parameters. Use inert sample containers (e.g., glass or polypropylene, depending on the solvent).
Appearance of Multiple Unknown Peaks in Chromatogram: More degradation products are observed than expected.Secondary degradation of the primary products. Interaction with the solvent or impurities in the solvent.Analyze samples at earlier time points to distinguish primary from secondary degradation products. Ensure the use of high-purity solvents.
Poor Mass Balance: The sum of the parent compound and the degradation products is significantly less than 100%.Some degradation products may not be detected by the analytical method (e.g., lack a chromophore for UV detection). The compound or its degradants may be precipitating out of solution.Use a more universal detection method like mass spectrometry or a charged aerosol detector. Visually inspect samples for any precipitation.
Expected Relative Stability Summary

The following table provides a qualitative summary of the expected stability of this compound in different solvent environments based on general chemical principles of amide hydrolysis.

Solvent/Condition Expected Stability Primary Degradation Pathway
Aqueous, pH < 3LowAcid-catalyzed hydrolysis
Aqueous, pH 3-6ModerateHydrolysis
Aqueous, pH 7 (Neutral)Moderate to HighHydrolysis
Aqueous, pH > 8LowBase-catalyzed hydrolysis
Protic Organic Solvents (e.g., Methanol, Ethanol)HighSolvolysis (slower than hydrolysis)
Aprotic Polar Solvents (e.g., Acetonitrile, DMSO)Very HighMinimal degradation expected
Aprotic Nonpolar Solvents (e.g., Hexane, Toluene)Very HighMinimal degradation expected

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

2. Equipment:

  • HPLC system with UV or PDA detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Temperature-controlled oven

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature.

    • Withdraw samples at predetermined time points.

  • Thermal Degradation:

    • Store a solid sample and a solution of the compound at an elevated temperature (e.g., 70°C).

    • Analyze samples at predetermined time points.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze samples after the exposure period.

5. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Quantify the amount of this compound remaining at each time point.

  • Identify and quantify any degradation products formed.

6. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Determine the degradation rate under different conditions.

  • Propose the degradation pathway based on the identified degradation products.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow prep Prepare Stock Solution (1 mg/mL in MeCN/MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (Solid & Solution, 70°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling analysis HPLC-UV/MS Analysis thermal->analysis photo->analysis neutralize Neutralize Acid/Base Samples sampling->neutralize For Acid/Base sampling->analysis neutralize->analysis data Data Interpretation - Quantify Parent - Identify Degradants - Determine Pathways analysis->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: 7-Oxo-7-(phenylamino)heptanoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 7-Oxo-7-(phenylamino)heptanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. For instances where acidic or basic impurities are present, an initial acid-base extraction can be a valuable preliminary purification step.

Q2: How do I choose between recrystallization and column chromatography?

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity.

  • Recrystallization is often the method of choice for removing small amounts of impurities from a relatively crude product that is solid at room temperature. It is generally a simpler and more scalable technique than chromatography.[1]

  • Column chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar solubility profiles to the desired product.[2] It offers a higher degree of separation but can be more time-consuming and may lead to lower yields if the compound is sensitive to the stationary phase.[1]

Q3: What are the likely impurities in a synthesis of this compound?

Common impurities may include unreacted starting materials such as aniline and a heptanoic acid derivative, as well as byproducts from the amide coupling reaction. If the synthesis involves the use of coupling reagents, residual reagents and their byproducts may also be present.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving the compound even at elevated temperatures.

  • Solution: Select a more appropriate solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For N-phenyl amides, polar solvents like ethanol, acetone, or acetonitrile, or mixtures such as ethanol/water or hexane/ethyl acetate, can be effective.[1][3]

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of certain impurities can also promote oiling out.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

    • Scratching the inside of the flask with a glass rod at the solvent line can induce crystallization.

    • Adding a seed crystal of the pure compound can also initiate crystallization.

Issue 3: No crystals form even after the solution has cooled completely.

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

  • Solution:

    • Boil off some of the solvent to concentrate the solution. Be cautious not to remove too much solvent, which could cause the product to precipitate out along with impurities.

    • If a mixed solvent system was used, you can add more of the "poor" solvent (the one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then reheat until it is clear and allow it to cool slowly.

Column Chromatography

Issue 1: The compound does not move from the origin on the TLC plate.

  • Possible Cause: The eluent (solvent system) is not polar enough to move the compound up the stationary phase.

  • Solution: Increase the polarity of the eluent. For a typical normal-phase silica gel column, this can be achieved by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). For highly polar compounds, a solvent system like dichloromethane/methanol may be necessary.

Issue 2: All spots, including the product and impurities, run at the solvent front on the TLC plate.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane in a hexane/ethyl acetate mixture).

Issue 3: The compound streaks on the TLC plate or column, leading to poor separation.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel, especially if it has basic functionalities. The sample may have been overloaded on the column.

  • Solution:

    • Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, adding a small amount of triethylamine (0.1-1%) can improve peak shape.[4]

    • Consider using a different stationary phase, such as neutral or basic alumina.

    • Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.[5]

Experimental Protocols

Acid-Base Extraction (Optional Pre-purification)

This protocol is useful for removing acidic or basic impurities from the crude product.

  • Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Separate the aqueous layer.

  • To remove basic impurities (like residual aniline), wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[6] Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.

Recrystallization Protocol
  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexane) to its boiling point.

  • Add the hot solvent to the flask containing the crude product in small portions, with swirling, until the solid just dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Allow the crystals to air dry completely.

Column Chromatography Protocol
  • Select an appropriate eluent system: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point for N-phenyl amides is a mixture of hexane and ethyl acetate.

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.[5]

  • Elute the column: Add the eluent to the top of the column and apply gentle pressure (if using flash chromatography) to move the solvent through the column.

  • Collect fractions: Collect the eluting solvent in a series of test tubes.

  • Monitor the separation: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodTypical Solvents/EluentsExpected PurityPotential YieldKey Considerations
Acid-Base Extraction Ethyl acetate, 1M HCl, sat. NaHCO₃Low-Moderate>90%Removes ionic impurities.
Recrystallization Ethanol, Ethyl Acetate, Hexane/Ethyl AcetateHigh60-90%Dependent on solubility differences.
Column Chromatography Hexane/Ethyl Acetate gradientVery High50-80%Good for complex mixtures.

Visualizations

experimental_workflow crude Crude Product extraction Acid-Base Extraction (Optional) crude->extraction  If acidic/basic  impurities present recrystallization Recrystallization crude->recrystallization  If solid &  minor impurities chromatography Column Chromatography crude->chromatography  If complex mixture extraction->recrystallization extraction->chromatography pure_product Pure Product recrystallization->pure_product chromatography->pure_product troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Successful no_dissolve Issue: Does Not Dissolve dissolve->no_dissolve Unsuccessful crystals Crystals Form cool->crystals Successful oils_out Issue: Oils Out cool->oils_out Problem no_crystals Issue: No Crystals Form cool->no_crystals Problem solution1 Change Solvent/ Use Solvent Mixture no_dissolve->solution1 solution2 Reheat, Add Solvent, Cool Slowly, Seed oils_out->solution2 solution3 Concentrate Solution/ Add Anti-solvent no_crystals->solution3

References

common pitfalls in experiments with 7-Oxo-7-(phenylamino)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Oxo-7-(phenylamino)heptanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the smooth progress of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a chemical compound with the molecular formula C13H17NO3.[1][2] Its structure, featuring a keto group, an amide linkage, and a carboxylic acid, suggests potential applications as an intermediate in organic synthesis, and it may be explored for its biological activity in pharmaceutical and agrochemical research.[3]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound at -20°C in a tightly sealed container.[4][5] Given that related compounds like aniline can be sensitive to light and air, storing it under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light is also advisable to prevent degradation.[6]

Q3: What are the general safety precautions for handling this compound?

Q4: Is this compound soluble in aqueous buffers?

A4: The solubility of this compound in aqueous buffers is expected to be pH-dependent due to the presence of the carboxylic acid group. At neutral or acidic pH, the carboxylic acid will be protonated, making the molecule less soluble in water. In basic solutions (above the pKa of the carboxylic acid), it will form a carboxylate salt, which should increase its aqueous solubility. For related long-chain carboxylic acids, solubility in water is generally low.[7]

Troubleshooting Guides

Synthesis and Purification Pitfalls

Q: I synthesized this compound, but the purity is low. What are the likely impurities and how can I remove them?

A: Low purity can result from incomplete reaction or side reactions. Common impurities might include unreacted starting materials (e.g., aniline, heptanedioic acid derivatives) or byproducts from side reactions.

  • Troubleshooting Steps:

    • Analyze the Crude Product: Use techniques like NMR, LC-MS, or TLC to identify the impurities.

    • Purification Strategies:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. Test a range of solvents to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

      • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can be used to separate the desired product from less polar and more polar impurities.

      • Acid-Base Extraction: The carboxylic acid group allows for selective extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.

Solubility and Formulation Challenges

Q: I am having difficulty dissolving the compound in my aqueous assay buffer.

A: The limited aqueous solubility of long-chain carboxylic acids can be a significant hurdle.

  • Troubleshooting Steps:

    • Adjust the pH: As mentioned in the FAQs, increasing the pH of the buffer above the pKa of the carboxylic acid will convert it to the more soluble carboxylate salt.

    • Use a Co-solvent: Small amounts of a water-miscible organic solvent like DMSO, ethanol, or DMF can be added to the buffer to aid dissolution. However, always run a vehicle control in your experiments to ensure the solvent itself does not affect the outcome.

    • Prepare a Stock Solution: Dissolve the compound in a pure organic solvent (e.g., DMSO) at a high concentration to create a stock solution. This stock can then be diluted into the aqueous buffer for the final experimental concentration. Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions.

Hypothetical Solubility Data

SolventSolubility at 25°C (mg/mL)Notes
Water (pH 7.0)< 0.1Sparingly soluble.
PBS (pH 7.4)< 0.1Sparingly soluble.
0.1 M NaOH> 10Soluble due to salt formation.
DMSO> 50Highly soluble.
Ethanol> 20Soluble.
Methanol> 20Soluble.
Stability and Degradation Issues

Q: The color of my compound has changed from white/off-white to yellow/brown upon storage. Is it degrading?

A: A change in color often indicates degradation. The aniline moiety in the molecule is susceptible to oxidation, which can lead to colored byproducts.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Re-analyze the compound using HPLC, LC-MS, or NMR to check for the appearance of new peaks or a decrease in the main peak's area.

    • Review Storage Conditions: Ensure the compound is stored at the recommended -20°C, protected from light, and in a tightly sealed container, preferably under an inert atmosphere.[4][5][6]

    • Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions from a solid sample that has been properly stored.

Hypothetical Stability Data (Solution, 4°C)

SolventPurity after 1 weekPurity after 4 weeks
DMSO99%95%
Ethanol98%92%
PBS (pH 7.4)95%85%
Analytical and Quality Control Problems

Q: I am seeing inconsistent results in my biological assays. How can I ensure the quality of my compound?

A: Inconsistent results can often be traced back to issues with the compound's purity, stability, or concentration.

  • Troubleshooting Steps:

    • Verify Purity: Before starting a new batch of experiments, verify the purity of the compound using a reliable analytical method like HPLC with UV detection or LC-MS.

    • Accurate Quantification: Use a calibrated analytical balance for weighing the solid compound. For solutions, confirm the concentration using a quantitative method like qNMR or by creating a standard curve with HPLC.

    • Assess Solution Stability: If you are using a stock solution over a period of time, periodically re-analyze it to check for degradation.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Start Starting Materials (Aniline, Heptanedioic Anhydride) Reaction Amidation Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Solvent_Removal Solvent Removal Column->Solvent_Removal Pure_Solid Pure Solid Product Solvent_Removal->Pure_Solid QC_Analysis Purity & Identity Check (NMR, LC-MS, HPLC) Pure_Solid->QC_Analysis Storage Store at -20°C (Protected from light/air) QC_Analysis->Storage

Caption: A generalized experimental workflow for the synthesis and quality control of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Verify Compound Purity (HPLC, LC-MS) Start->Check_Purity Check_Concentration Confirm Solution Concentration (qNMR, Standard Curve) Check_Purity->Check_Concentration Purity OK Purity_Issue Purify Compound Check_Purity->Purity_Issue Impure Check_Stability Assess Compound Stability (Time-course analysis) Check_Concentration->Check_Stability Concentration OK Conc_Issue Prepare Fresh Solution Check_Concentration->Conc_Issue Incorrect Check_Protocol Review Experimental Protocol Check_Stability->Check_Protocol Stability OK Stability_Issue Use Freshly Prepared Solutions Check_Stability->Stability_Issue Degraded Check_Reagents Verify Other Reagents Check_Protocol->Check_Reagents Protocol OK Protocol_Issue Optimize Protocol Check_Protocol->Protocol_Issue Error Found Reagent_Issue Replace Reagents Check_Reagents->Reagent_Issue Issue Found

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Hypothetical_Signaling_Pathway Compound 7-Oxo-7-(phenylamino) heptanoic acid Target_Protein Hypothetical Target (e.g., Enzyme X) Compound->Target_Protein Inhibition Product Product B Target_Protein->Product Substrate Substrate A Substrate->Target_Protein Signaling_Cascade Downstream Signaling Cascade Product->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression Change) Signaling_Cascade->Cellular_Response

Caption: A hypothetical signaling pathway illustrating potential inhibition of a target protein.

References

Technical Support Center: Optimizing Synthesis of 7-Oxo-7-(phenylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-Oxo-7-(phenylamino)heptanoic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges encountered during its synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, which typically involves the reaction of pimelic acid or its derivative with aniline.

Q1: I am observing very low to no product yield. What are the potential causes and how can I improve it?

A1: Low or no yield is a frequent challenge, often stemming from the inherent reactivity of the starting materials and reaction conditions. Here are the primary causes and troubleshooting steps:

  • Formation of Unreactive Ammonium Salt: Carboxylic acids and amines can form a stable ammonium salt via an acid-base reaction, which is unreactive towards amidation under mild conditions.

    • Solution: Convert the carboxylic acid to a more reactive intermediate. Using a coupling agent or converting pimelic acid to an acid chloride or anhydride can circumvent this issue.

  • Low Nucleophilicity of Aniline: Aniline is a relatively weak nucleophile compared to aliphatic amines, which can lead to slow or incomplete reactions.

    • Solution: Employ activating agents or more forcing reaction conditions. The use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can enhance the electrophilicity of the carboxylic acid. Alternatively, converting pimelic acid to pimeloyl chloride will create a much more reactive electrophile.

  • Inadequate Reaction Temperature: The direct thermal condensation of a carboxylic acid and an amine often requires high temperatures (above 160°C) to drive off water and favor amide formation.

    • Solution: If not using a coupling agent, ensure the reaction temperature is sufficiently high. Using a solvent that allows for azeotropic removal of water with a Dean-Stark apparatus can also drive the reaction forward.

Q2: My final product is impure, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?

A2: Product impurity is often due to side reactions or unreacted starting materials. Common impurities and purification strategies are outlined below:

  • Unreacted Starting Materials: Due to the equilibrium nature of the reaction or insufficient reaction time, unreacted pimelic acid and aniline may remain.

    • Purification: An aqueous workup with a mild base (e.g., sodium bicarbonate solution) will deprotonate the acidic pimelic acid, allowing it to be separated into the aqueous layer. Subsequent washing with a dilute acid solution (e.g., dilute HCl) will protonate the basic aniline, enabling its removal.

  • Side Products from Coupling Agents: If using coupling agents like DCC or EDC, urea byproducts are formed, which can be difficult to remove.

    • Purification: Dicyclohexylurea (DCU), the byproduct of DCC, is poorly soluble in many organic solvents and can often be removed by filtration. The urea byproduct from EDC is water-soluble and can typically be removed during an aqueous workup.

  • Di-acylation Product: It is possible for a second molecule of pimelic acid to react with the newly formed amide, though this is less common under standard conditions.

    • Purification: Careful column chromatography is the most effective method for separating products with different polarities.

Troubleshooting Workflow

G start Low Yield or Impure Product check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No low_yield_cause Potential Causes: 1. Ammonium Salt Formation 2. Low Aniline Nucleophilicity 3. Insufficient Temperature check_yield->low_yield_cause Yes impure_cause Potential Impurities: 1. Unreacted Starting Materials 2. Coupling Agent Byproducts 3. Side Reaction Products check_purity->impure_cause Yes end Optimized Reaction check_purity->end No solution_activation Solution: - Use coupling agent (EDC, DCC) - Convert to acid chloride/anhydride - Increase reaction temperature low_yield_cause->solution_activation solution_activation->end solution_purification Purification Strategy: - Acid/Base aqueous workup - Filtration of urea byproducts - Column chromatography impure_cause->solution_purification solution_purification->end

A flowchart for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

A1: The most common approach is the condensation reaction between a pimelic acid derivative and aniline. This can be achieved through several pathways, with the use of a coupling agent being a standard laboratory method.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions pimelic_acid Pimelic Acid (or derivative) coupling_agent Coupling Agent (e.g., EDC, DCC) pimelic_acid->coupling_agent + aniline Aniline aniline->coupling_agent + product This compound coupling_agent->product byproduct Byproducts (e.g., Urea, Water) coupling_agent->byproduct solvent Solvent (e.g., DCM, DMF)

A diagram of the general synthesis pathway.

Q2: Which coupling agent is best for this reaction?

A2: The choice of coupling agent can depend on the scale of the reaction and the desired workup procedure.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often preferred for laboratory-scale synthesis. Its urea byproduct is water-soluble, making purification via aqueous workup straightforward.

  • DCC (dicyclohexylcarbodiimide): Also very effective. The dicyclohexylurea (DCU) byproduct is insoluble in most common organic solvents and can be removed by filtration. However, residual DCU can sometimes co-precipitate with the product.

  • HATU/HBTU: These are more powerful coupling agents that can be effective when EDC or DCC fail, particularly with less reactive anilines. However, they are more expensive.

Q3: What are the optimal solvent and temperature conditions?

A3: The optimal conditions will vary based on the chosen synthetic route.

  • With Coupling Agents (EDC/DCC): The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

  • Thermal Condensation (without coupling agents): This requires higher temperatures (often >160°C) and is usually performed in a high-boiling solvent like toluene or xylene, often with a Dean-Stark apparatus to remove water.

Data Presentation

The following table summarizes the expected impact of varying key reaction parameters on the yield and purity of this compound.

ParameterVariationExpected Effect on YieldExpected Effect on PurityRationale
Temperature Low (e.g., 0-25°C)LowerHigherSlower reaction rate, but may minimize side reactions.
High (e.g., >100°C)Higher (for thermal)LowerCan overcome activation energy but may lead to decomposition or side products.
Coupling Agent None (Thermal)LowerVariableRequires high temperatures; risk of charring and side reactions.
EDC/DCCModerate to HighGoodEfficiently activates the carboxylic acid at room temperature.
HATU/HBTUHighGoodMore potent activators, useful for difficult couplings.
Solvent Aprotic (DCM, DMF)Good (with coupling agents)GoodSolubilizes reactants and does not interfere with the reaction.
Protic (e.g., Ethanol)PoorPoorCan compete with aniline as a nucleophile.
Base (optional) NoneGoodGoodOften not required unless an acid chloride is used.
Amine base (e.g., Et3N)Higher (with acid chloride)GoodScavenges HCl generated during the reaction.

Experimental Protocols

Method 1: Synthesis using EDC as a Coupling Agent

This protocol provides a general procedure for the synthesis of this compound using EDC.

Materials:

  • Pimelic acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve pimelic acid (1 equivalent) in DMF.

  • Add EDC (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add aniline (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Method 2: Synthesis via Pimeloyl Chloride

This protocol involves the conversion of pimelic acid to its more reactive acid chloride derivative.

Materials:

  • Pimelic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend pimelic acid (1 equivalent) in DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Add a catalytic amount of DMF. Stir at room temperature for 2-4 hours until the solution becomes clear. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude pimeloyl chloride in fresh DCM and cool to 0°C.

  • In a separate flask, dissolve aniline (1 equivalent) and triethylamine (1.1 equivalents) in DCM.

  • Add the aniline solution dropwise to the pimeloyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Technical Support Center: 7-Oxo-7-(phenylamino)heptanoic acid Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of 7-Oxo-7-(phenylamino)heptanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of this compound and its degradation products.

Issue Potential Cause Recommended Solution
Chromatography (HPLC/LC-MS)
Poor peak shape (tailing) for the parent compound- Acidic silanol interactions on the column.[1] - Insufficient buffer capacity of the mobile phase.[1]- Use a high-purity silica column or an end-capped column. - Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (use with caution and check for compatibility with your detector). - Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. Increase buffer concentration if necessary.[1]
Drifting retention times- Inconsistent mobile phase composition.[2][3] - Poor column temperature control.[3][4] - Column equilibration is insufficient.[3]- Prepare fresh mobile phase daily and ensure proper mixing.[2][3] - Use a column oven to maintain a constant temperature.[3][4] - Increase the column equilibration time before starting the analytical run.[3]
Ghost peaks in the chromatogram- Contamination in the mobile phase or injection solvent.[2] - Carryover from previous injections.- Use HPLC-grade solvents and freshly prepared mobile phase.[2] - Inject a blank solvent to check for carryover. Implement a robust needle wash protocol on the autosampler.
Mass Spectrometry (MS)
Low signal intensity for the parent compound or degradation products- Inefficient ionization. - Sample concentration is too low or too high (ion suppression).[5]- Optimize ionization source parameters (e.g., capillary voltage, gas flow).[5] Consider using a different ionization technique if necessary. - Prepare a dilution series of your sample to find the optimal concentration.[5]
Unidentifiable peaks in the mass spectrum- Presence of adducts (e.g., sodium, potassium). - In-source fragmentation.[6]- Scrutinize the m/z values for common adducts. - Reduce the energy in the ion source to minimize in-source fragmentation.
Mass inaccuracy- The instrument requires calibration.[5]- Perform a mass calibration of the instrument using a suitable standard.[5]
Sample Preparation & Degradation Experiment
No degradation observed under stress conditions- The compound is highly stable under the tested conditions. - Insufficient stress applied.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress test.[7][8]
Complete degradation of the parent compound- The stress conditions are too harsh.- Reduce the concentration of the stressor, the temperature, or the duration of the stress test to achieve partial degradation (ideally 10-30%).[8]

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways involve the hydrolysis of the amide bond, oxidation of the heptanoic acid chain, and modifications to the phenylamino group.

  • Amide Bond Hydrolysis : This is a common degradation route for amides and can be catalyzed by acid or base.[9][10][11][12] This pathway would yield aniline and 7-oxoheptanoic acid.

  • Beta-Oxidation of the Heptanoic Acid Chain : Similar to the metabolism of fatty acids, the heptanoic acid portion of the molecule can undergo beta-oxidation, leading to the sequential removal of two-carbon units.[13][14]

  • Phenylamino Group Modification : The phenylamino moiety may undergo hydroxylation, similar to the metabolism of phenylalanine.[15][16][17]

  • Ketone Reduction : The ketone group can be reduced to a secondary alcohol, a common biological transformation often mediated by enzymes and cofactors like NADH.[18][19][20][21][22]

Q2: How can I set up a forced degradation study for this compound?

A2: A forced degradation study aims to accelerate the degradation process to identify potential degradation products and establish stability-indicating analytical methods.[7][8][23] A typical protocol would involve exposing a solution of this compound to the following conditions:

  • Acid Hydrolysis : 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis : 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation : The solid compound is heated at 80°C for 48 hours.

  • Photolytic Degradation : Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.[7]

For each condition, a control sample (unexposed) should be analyzed in parallel. The extent of degradation should be monitored by a suitable analytical technique like HPLC.

Q3: What analytical techniques are best suited for analyzing the degradation products?

A3: A combination of liquid chromatography and mass spectrometry (LC-MS) is the most powerful tool for this purpose.

  • High-Performance Liquid Chromatography (HPLC) with UV detection can be used to separate the parent compound from its degradation products and to quantify the extent of degradation. A reverse-phase C18 column is a good starting point.

  • Mass Spectrometry (MS) , particularly when coupled with HPLC (LC-MS), allows for the determination of the molecular weights of the degradation products. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the ions of the degradation products.[24]

Q4: I am observing multiple degradation peaks in my chromatogram. How do I proceed with their identification?

A4: The identification of unknown degradation products is a multi-step process:

  • Determine Molecular Weights : Use the mass spectrometry data to determine the accurate mass of each degradation product.

  • Propose Structures : Based on the molecular weights and the known degradation pathways (amide hydrolysis, oxidation, etc.), propose plausible chemical structures for the degradation products.

  • Fragmentation Analysis : Use tandem MS (MS/MS) to fragment the ions of the degradation products. The fragmentation patterns can help to confirm or refute the proposed structures.

  • Synthesis and Confirmation : If possible, synthesize the proposed degradation products and compare their chromatographic and spectral properties with the observed degradation products for definitive identification.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation (Solution) : Incubate 1 mL of the stock solution at 80°C.

    • Thermal Degradation (Solid) : Place a known amount of the solid compound in an oven at 80°C.

    • Photolytic Degradation : Place a solution of the compound in a photostability chamber and expose it to UV and visible light.

  • Time Points : Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching : For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative degradation, the reaction may be quenched by adding a small amount of sodium bisulfite.

  • Analysis : Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: HPLC Method for Degradation Product Profiling

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient :

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

  • Detection : UV at 254 nm or a photodiode array (PDA) detector for peak purity analysis.

Visualizations

Degradation_Pathways cluster_hydrolysis Amide Hydrolysis cluster_oxidation β-Oxidation cluster_reduction Ketone Reduction cluster_hydroxylation Phenyl Ring Hydroxylation parent This compound aniline Aniline parent->aniline H₂O / H⁺ or OH⁻ oxoheptanoic_acid 7-Oxoheptanoic acid parent->oxoheptanoic_acid H₂O / H⁺ or OH⁻ beta_oxidized Oxidized Products (e.g., 5-Oxo-5-(phenylamino)pentanoic acid) parent->beta_oxidized Oxidative enzymes reduced_ketone 7-Hydroxy-7-(phenylamino)heptanoic acid parent->reduced_ketone Reductases / NADH hydroxylated_phenyl Hydroxylated Phenyl Derivatives parent->hydroxylated_phenyl Hydroxylases

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow start Start: this compound sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sampling Time-point Sampling stress->sampling analysis LC-MS Analysis sampling->analysis data_processing Data Processing (Peak Integration, Mass Determination) analysis->data_processing identification Degradation Product Identification (MS/MS Fragmentation Analysis) data_processing->identification reporting Reporting and Stability Assessment identification->reporting

Caption: General experimental workflow for degradation studies.

References

troubleshooting unexpected results with 7-Oxo-7-(phenylamino)heptanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Oxo-7-(phenylamino)heptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in water. For optimal dissolution, organic solvents such as ethanol, ether, and chloroform are recommended. Solubility can be influenced by temperature and pH; increasing the temperature may enhance solubility in aqueous solutions, while adjusting the pH can alter the ionization state of the carboxylic acid group, thereby affecting its solubility.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the stability and integrity of the compound, it is recommended to store this compound at -20°C in a tightly sealed container to protect it from moisture.[1]

Q3: What are the primary functional groups in this compound that I should be aware of during reaction planning?

A3: The compound possesses three key functional groups: a carboxylic acid, a ketone, and a secondary amide. These groups offer multiple sites for chemical modification but also need to be considered for potential side reactions.

Q4: Can this compound undergo self-condensation?

A4: Under certain conditions, particularly with strong bases or high temperatures, there is a potential for side reactions. While self-condensation is less common for this specific structure, it's a possibility to consider if you observe unexpected product formation. Using controlled reaction conditions and appropriate protecting groups for the carboxylic acid or ketone functionalities can minimize such side reactions.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Amidation Reactions

You are attempting to couple a primary amine to the carboxylic acid of this compound but are observing low or inconsistent yields.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Activation of Carboxylic Acid Ensure your coupling reagents (e.g., DCC, EDC) are fresh and used in the correct stoichiometry. Consider using a more efficient activating agent like HATU or PyBOP.
Side Reaction at the Ketone The ketone may react with the amine nucleophile, especially under harsh conditions. To prevent this, consider protecting the ketone as a ketal prior to the amidation reaction. The ketal can be deprotected under acidic conditions after the amide bond is formed.
Steric Hindrance If your primary amine is sterically bulky, the reaction rate may be slow. Increase the reaction time or temperature moderately. Be cautious, as excessive heat can lead to degradation.
Poor Solubility of Starting Materials Ensure all reactants are fully dissolved. You may need to experiment with different solvent systems. A mixture of polar aprotic solvents like DMF or DMSO could be effective.

Experimental Protocol: Protecting the Ketone and Subsequent Amidation

  • Protection of the Ketone:

    • Dissolve this compound in toluene.

    • Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction by neutralizing with a mild base, extracting with an organic solvent, and purifying the protected product.

  • Amidation:

    • Dissolve the ketone-protected compound in an appropriate anhydrous solvent (e.g., DCM or DMF).

    • Add your primary amine (1.1 equivalents) and a coupling reagent (e.g., EDC, 1.2 equivalents) along with an activator (e.g., HOBt, 1.2 equivalents).

    • Stir the reaction at room temperature and monitor its progress.

    • Upon completion, perform an aqueous workup and purify the desired amide product by column chromatography.

  • Deprotection:

    • Dissolve the purified, protected amide in a mixture of acetone and water.

    • Add a catalytic amount of a strong acid (e.g., HCl).

    • Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

    • Neutralize, extract, and purify the final product.

Issue 2: Unexpected Product Formation - Evidence of Cyclization

During a reaction, you observe a major byproduct with a mass corresponding to the loss of water, suggesting an intramolecular cyclization.

Possible Cause and Logical Workflow:

The presence of the terminal carboxylic acid and the amide nitrogen in the same molecule creates the possibility of an intramolecular cyclization to form a seven-membered ring (a caprolactam derivative), especially under conditions that favor amide bond formation.

logical_relationship start Unexpected Product with Mass of (M-18) cause Intramolecular Cyclization? start->cause confirmation Confirm Structure (NMR, MS/MS) cause->confirmation prevention How to Prevent? confirmation->prevention solution1 Protect Carboxylic Acid (e.g., as a methyl ester) prevention->solution1 solution2 Use Milder Reaction Conditions (Lower Temp.) prevention->solution2

Caption: Troubleshooting logic for unexpected cyclization.

Issue 3: Degradation of the Compound During Analysis

You notice that your sample of this compound appears to degrade when analyzed by GC-MS or under prolonged storage in certain solvents.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Thermal Instability The compound may be thermally labile. When using GC-MS, derivatization of the carboxylic acid (e.g., to a methyl ester) can increase volatility and reduce the risk of on-column degradation. Alternatively, use a "softer" ionization technique like LC-MS.
Solvent-Induced Degradation Hydrolysis of the amide bond can occur in strongly acidic or basic solutions, especially with prolonged exposure. Ensure your analytical and storage solvents are neutral and of high purity. If you need to adjust the pH, use a buffered system and minimize storage time.
Oxidation While less common for this structure, the presence of oxidizing agents in your solvents or reagents could lead to degradation. Use freshly distilled or high-purity solvents.

Experimental Workflow: Sample Preparation for Analysis

experimental_workflow start Sample of this compound dissolve Dissolve in Neutral High-Purity Solvent (e.g., Acetonitrile) start->dissolve lcms LC-MS Analysis inject_lcms Inject into LC-MS lcms->inject_lcms gcms GC-MS Analysis inject_gcms Inject into GC-MS gcms->inject_gcms dissolve->lcms derivatize Derivatize Carboxylic Acid (e.g., with Diazomethane or TMS) dissolve->derivatize If GC-MS is required derivatize->gcms

Caption: Recommended analytical workflow for this compound.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not extensively documented, its structural features suggest potential interactions with pathways involving fatty acid metabolism or amide signaling molecules. Researchers working with this compound should consider its potential to act as a competitive inhibitor or a substrate mimic in such pathways.

signaling_pathway compound This compound enzyme Fatty Acid Amide Hydrolase (FAAH) compound->enzyme Potential Inhibition pathway Downstream Signaling (e.g., Cannabinoid Receptors) enzyme->pathway Modulates substrate Endogenous Amide Substrates (e.g., Anandamide) substrate->enzyme

Caption: Hypothetical interaction with the FAAH signaling pathway.

References

Technical Support Center: Purification of 7-Oxo-7-(phenylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the purity of synthesized 7-Oxo-7-(phenylamino)heptanoic acid.

Troubleshooting Guide

Issue: Low Purity of this compound After Synthesis

Low purity is a common issue in organic synthesis. The following sections provide a systematic approach to identifying and resolving the root cause of impurities in your product.

1. Identification of Potential Impurities

The purity of the final product is highly dependent on the synthetic route employed. A common and plausible method for the synthesis of this compound involves the acylation of aniline with a pimelic acid derivative, such as pimeloyl chloride.

Based on this synthetic pathway, the primary impurities are likely to be:

  • Unreacted Starting Materials:

    • Pimelic acid or its derivative.

    • Aniline.

  • Side-Products:

    • N,N-diphenylheptanediamide (from the reaction of two equivalents of aniline with pimeloyl chloride).

    • Hydrolysis products of the acid chloride.

2. Purification Strategies

Recrystallization is the most effective and commonly used method for purifying solid organic compounds like amides.[1] Column chromatography can also be employed for more complex mixtures or when recrystallization is ineffective.

Troubleshooting Recrystallization

Q1: My compound does not crystallize upon cooling.

  • Possible Cause: The solution may not be saturated, or the chosen solvent is too good a solvent for your compound at all temperatures.

  • Solution:

    • Concentrate the solution: Evaporate some of the solvent to increase the concentration of the product and induce crystallization.

    • Induce crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a small crystal of the pure product to the solution to initiate crystallization.

    • Change the solvent system: If the compound is too soluble, consider using a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly. A common solvent pair for compounds with both polar and non-polar functionalities is ethyl acetate/hexane.[2][3]

Q2: The recrystallized product is still impure.

  • Possible Cause: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. Alternatively, the chosen solvent may not effectively differentiate between the product and the impurities.

  • Solution:

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. This promotes the formation of purer crystals.[4]

    • Solvent Selection: Experiment with different recrystallization solvents. For amides, polar solvents like ethanol, acetone, or acetonitrile are often effective.[1] Given that this compound also contains a carboxylic acid group, solvents suitable for carboxylic acids, such as ethanol, methanol, or water, or mixtures thereof, could also be effective.[5]

    • Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Q3: Oily precipitate forms instead of crystals.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is "oiling out" due to a high concentration of impurities.

  • Solution:

    • Lower the temperature of the solution before cooling: Allow the solution to cool slightly before placing it in an ice bath.

    • Use a lower-boiling solvent.

    • Perform a preliminary purification: If the product is very impure, consider a preliminary purification step, such as an acid-base extraction, to remove the bulk of the impurities before recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the most likely synthetic route for this compound?

A: A highly probable synthetic route is the reaction of a pimelic acid derivative, such as pimeloyl chloride, with aniline. This is a standard method for forming N-aryl amides.

Q: What are the expected impurities from this synthesis?

A: The most common impurities are unreacted starting materials (pimelic acid/derivative and aniline) and potential side-products such as N,N-diphenylheptanediamide.

Q: Which purification method is recommended for this compound?

A: Recrystallization is the preferred method for purifying solid amides.[1] It is generally efficient and can yield a high-purity product.

Q: What are the best recrystallization solvents for this compound?

  • Single Solvents: Ethanol, methanol, acetone, acetonitrile, or ethyl acetate.[1][5]

  • Solvent Pairs: Ethyl acetate/hexane or ethanol/water.[2]

Q: How can I remove unreacted aniline?

A: Unreacted aniline can be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl). Aniline will form a water-soluble salt (anilinium chloride) and be extracted into the aqueous phase.

Q: How can I remove unreacted pimelic acid?

A: Unreacted pimelic acid can be removed by washing the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt.

Data Presentation

The following table summarizes the potential effectiveness of different purification strategies for removing common impurities in the synthesis of this compound.

Purification MethodTarget ImpurityExpected Purity ImprovementNotes
Recrystallization Unreacted starting materials, minor side-productsHighSolvent selection is critical for optimal results.
Acid Wash (e.g., 1M HCl) AnilineModerate to HighEffective for removing basic impurities.
Base Wash (e.g., NaHCO₃) Pimelic AcidModerate to HighEffective for removing acidic impurities.
Column Chromatography All impuritiesVery HighMore time-consuming and may lead to product loss on the stationary phase.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent and heat gently. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction for Preliminary Purification

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl to remove aniline.

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove pimelic acid.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the partially purified product, which can then be recrystallized.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography Alternative purity_check Purity Check (e.g., HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Purity < 98% end Pure Product purity_check->end Purity > 98%

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart cluster_problem Problem Identification cluster_solution Potential Solutions start Low Purity of Crude Product oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals impure_crystals Crystals are Impure start->impure_crystals change_solvent Change Solvent/Use Solvent Pair oiling_out->change_solvent no_crystals->change_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization impure_crystals->change_solvent slow_cool Slower Cooling impure_crystals->slow_cool acid_base_wash Acid-Base Wash impure_crystals->acid_base_wash

Caption: Troubleshooting flowchart for common issues in the recrystallization of this compound.

References

Technical Support Center: Managing Cytotoxicity of 7-Oxo-7-(phenylamino)heptanoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Oxo-7-(phenylamino)heptanoic acid in cell-based assays. The information provided is based on general principles of cytotoxicity testing, as specific data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell-based assays?

Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A2: Without prior knowledge of the compound's potency, a wide concentration range should be tested in initial experiments. A common starting point is a serial dilution from a high concentration (e.g., 100 µM or 1 mM) downwards. This will help in determining the approximate cytotoxic range and the IC50 value (the concentration at which 50% of the cells are non-viable).

Q3: How can I control for potential solvent-induced cytotoxicity?

A3: It is crucial to include a vehicle control in your experiments. This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound in the cell culture medium, but without the compound itself. This allows you to distinguish the cytotoxic effects of the compound from those of the solvent.

Q4: What are the most common assays to measure the cytotoxicity of this compound?

A4: Several assays can be used to measure cytotoxicity, each with its own advantages and limitations.[2] Common methods include:

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with damaged membranes, indicating necrosis.[2][3][4]

  • Tetrazolium Salt-Based Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

  • DNA Binding Dyes (e.g., Propidium Iodide, DAPI): These fluorescent dyes stain the nucleus of cells with compromised membranes and are often used in flow cytometry or fluorescence microscopy.[3][5]

  • ATP-Based Assays: Measure the amount of ATP in a cell population, which correlates with cell viability.[4]

Troubleshooting Guide

This guide addresses common issues encountered when assessing the cytotoxicity of this compound.

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes for adding cells and compounds. Avoid using the outer wells of the plate, as they are more prone to evaporation.[3]
High background signal in control wells Contamination of reagents or cell culture, or inherent fluorescence/absorbance of the compound.Use sterile techniques and fresh reagents. Run a "no-cell" control with just medium and the assay reagent to check for background signal. Also, test the compound alone with the assay reagent to see if it interferes with the readout.[3]
Unexpectedly high or low cytotoxicity Incorrect compound concentration, issues with compound solubility or stability, or inappropriate incubation time.Verify the concentration of your stock solution. Ensure the compound is fully dissolved and does not precipitate in the culture medium. Perform a time-course experiment to determine the optimal incubation time (e.g., 24, 48, 72 hours).
Discrepancies between different cytotoxicity assays Different assays measure different aspects of cell death (e.g., membrane integrity vs. metabolic activity).Use multiple, mechanistically different cytotoxicity assays to get a more comprehensive understanding of the compound's effect. For example, complement an LDH assay with an apoptosis assay.[2][4]

Experimental Protocols

General Protocol for a Cell-Based Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxicity of this compound using a 96-well plate format.[5]

  • Cell Seeding:

    • Harvest and count cells to ensure you have a single-cell suspension with high viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow the cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium from your DMSO stock solution.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include appropriate controls: untreated cells, vehicle control (medium with the highest concentration of DMSO), and a positive control for cytotoxicity (e.g., a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement:

    • Perform your chosen cytotoxicity assay (e.g., LDH, MTT) according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (from no-cell controls) from all wells.

    • Normalize the data to the vehicle control to calculate the percentage of cell viability or cytotoxicity.

    • Plot the results as a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_prep Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate cell_prep->seed_plate add_compound Add Compound to Cells seed_plate->add_compound compound_prep Prepare Serial Dilutions of This compound compound_prep->add_compound incubate Incubate for 24-72 hours add_compound->incubate assay Perform Cytotoxicity Assay (e.g., LDH, MTT) incubate->assay read_plate Read Plate (Absorbance/Fluorescence) assay->read_plate data_analysis Data Analysis and IC50 Determination read_plate->data_analysis

Caption: General workflow for a cell-based cytotoxicity assay.

Troubleshooting Logic

troubleshooting_logic Troubleshooting High Assay Variability start High Variability Observed check_seeding Review Cell Seeding Protocol start->check_seeding check_pipetting Verify Pipette Calibration and Technique start->check_pipetting check_plates Assess for Edge Effects start->check_plates solution_seeding Ensure Homogenous Cell Suspension check_seeding->solution_seeding solution_pipetting Use Calibrated Multichannel Pipettes check_pipetting->solution_pipetting solution_plates Avoid Outer Wells or Ensure Proper Humidification check_plates->solution_plates

Caption: Decision tree for troubleshooting high variability in cytotoxicity assays.

Potential Cellular Effects

cellular_effects Potential Cellular Effects of a Cytotoxic Compound cluster_effects Cellular Outcomes compound This compound cell Target Cell compound->cell necrosis Necrosis (Membrane Damage) cell->necrosis LDH Release apoptosis Apoptosis (Programmed Cell Death) cell->apoptosis Caspase Activation growth_inhibition Growth Inhibition cell->growth_inhibition Reduced Metabolic Activity

Caption: Potential cellular outcomes following exposure to a cytotoxic compound.

References

Validation & Comparative

A Comparative Guide to the Potential Efficacy of 7-Oxo-7-(phenylamino)heptanoic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-7-(phenylamino)heptanoic acid is a molecule of interest due to its structural features, which suggest potential interactions with key biological targets implicated in various diseases. The molecule possesses a phenylamino group, a seven-carbon aliphatic chain with a ketone, and a terminal carboxylic acid. These moieties are present in various classes of bioactive compounds. This guide explores the potential efficacy of this compound by comparing it to structurally related analogues with known biological activities, primarily as inhibitors of Histone Deacetylases (HDACs) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1).

Hypothesized Mechanisms of Action and Comparative Efficacy

Based on its chemical structure, two plausible mechanisms of action for this compound are explored: HDAC inhibition and mPGES-1 inhibition.

Histone Deacetylase (HDAC) Inhibition

The presence of a carboxylic acid that can chelate a zinc ion in the active site of HDACs, coupled with a linker region (the heptanoic chain) and a surface recognition "cap" (the phenylamino group), is characteristic of many HDAC inhibitors.

Data Presentation: Efficacy of Structurally Related HDAC Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of known HDAC inhibitors that share some structural similarities with this compound. This data is provided to offer a benchmark for the potential potency if the target compound were to exhibit this activity.

Compound ClassRepresentative CompoundTarget HDACsIC50 (µM)
Salicylamide DerivativeCompound 5HDAC1, HDAC2, HDAC322.2, 27.3, 7.9[1]
Pan-HDAC InhibitorSAHA (Vorinostat)Pan-HDACSub-micromolar[1]
Class I SelectiveMocetinostatHDAC1, HDAC2, HDAC30.034, 0.820, 0.150[2]

Signaling Pathway: HDAC Inhibition

The following diagram illustrates the general mechanism of action for HDAC inhibitors.

HDAC_Inhibition cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition HDAC HDAC Repression Transcriptional Repression HDAC->Repression Histone Acetylated Histone Histone->HDAC Deacetylation DNA DNA HDACi 7-Oxo-7-(phenylamino)heptanoic acid (Hypothesized) HDACi->Inhibited_HDAC Inhibition Acetylated_Histone Acetylated Histone Activation Gene Transcription Acetylated_Histone->Activation

Caption: Hypothesized HDAC inhibition by this compound.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition

The phenylamino moiety and the carboxylic acid are also found in some inhibitors of mPGES-1, an enzyme involved in the inflammatory cascade. Inhibition of mPGES-1 is a therapeutic strategy for inflammatory diseases.

Data Presentation: Efficacy of Structurally Related mPGES-1 Inhibitors

The following table presents the IC50 values for known mPGES-1 inhibitors that possess structural features reminiscent of this compound.

Compound ClassRepresentative CompoundTargetIC50 (µM)
Benzoxazole DerivativeCompound 29mPGES-10.002[3]
Thiazolidinone DerivativeCompound 3mPGES-13.5[4]
Trisubstituted UreaCompound 42mPGES-1< 5[3]

Signaling Pathway: mPGES-1 Inhibition

The diagram below outlines the role of mPGES-1 in the prostaglandin E2 synthesis pathway and the potential point of inhibition.

mPGES1_Inhibition Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation Inhibitor 7-Oxo-7-(phenylamino)heptanoic acid (Hypothesized) Inhibitor->mPGES1 Inhibition

Caption: Hypothesized mPGES-1 inhibition by this compound.

Experimental Protocols

To empirically determine the efficacy of this compound and its analogues, the following experimental protocols would be essential.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay would quantify the ability of the test compounds to inhibit the activity of purified HDAC enzymes.

  • Plate Preparation: An acetylated histone HDAC substrate is coated onto microplate wells.

  • Enzyme Reaction: Purified HDAC enzyme (e.g., HDAC1, 2, 3) and varying concentrations of the test compound (or a known inhibitor like Trichostatin A as a positive control) are added to the wells. The plate is incubated to allow for deacetylation.

  • Detection: A specific antibody that recognizes the deacetylated product is added, followed by a secondary antibody conjugated to a fluorophore.

  • Measurement: The fluorescence is measured using a microplate reader (e.g., at 530nm excitation and 590nm emission).[5] The IC50 value is calculated from the dose-response curve.

Cell-Based mPGES-1 Inhibition Assay

This assay would assess the ability of the test compounds to inhibit PGE2 production in a cellular context.

  • Cell Culture: A suitable cell line that expresses mPGES-1 (e.g., A549 human lung carcinoma cells) is cultured.

  • Stimulation and Treatment: The cells are stimulated with a pro-inflammatory agent like interleukin-1β (IL-1β) to induce mPGES-1 expression. Concurrently, the cells are treated with various concentrations of the test compounds.

  • PGE2 Quantification: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of PGE2 is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.[6][7]

  • Data Analysis: The reduction in PGE2 levels in treated cells compared to untreated, stimulated cells is used to determine the inhibitory potency (EC50) of the compounds.

Experimental Workflow

The following diagram provides a generalized workflow for screening and characterizing the inhibitory activity of novel compounds like this compound.

Experimental_Workflow Start Compound Synthesis (this compound and Analogues) Primary_Screening Primary Screening (In Vitro Enzyme Assays) Start->Primary_Screening Hit_Identified Hit Compound Identified Primary_Screening->Hit_Identified Active No_Activity No Significant Activity Primary_Screening->No_Activity Inactive Dose_Response Dose-Response and IC50 Determination Cell_Based_Assay Cell-Based Assays (e.g., PGE2 production) Dose_Response->Cell_Based_Assay Selectivity_Panel Selectivity Profiling (e.g., against other HDACs or COX enzymes) Cell_Based_Assay->Selectivity_Panel Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Panel->Lead_Optimization Hit_Identified->Dose_Response

References

Uncharted Territory: The Biological Activity of 7-Oxo-7-(phenylamino)heptanoic Acid Derivatives Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in structurally related compounds for therapeutic applications, a comprehensive analysis of the biological activity of 7-Oxo-7-(phenylamino)heptanoic acid derivatives is notably absent from the current scientific literature. Extensive searches have failed to identify published studies detailing the synthesis, biological evaluation, and mechanism of action of this specific class of molecules. Consequently, a direct comparison of their performance against other alternatives, supported by experimental data, cannot be provided at this time.

This information gap highlights a potential area for future research and drug discovery. The synthesis and subsequent screening of a library of this compound derivatives could uncover novel biological activities. Researchers in medicinal chemistry and drug development may find this chemical space to be fertile ground for identifying new lead compounds for a variety of therapeutic targets.

Without any available data, it is impossible to construct the requested comparison guides, data tables, experimental protocols, or signaling pathway diagrams. The scientific community awaits foundational research to be conducted and published on this particular class of compounds to understand their potential role in biological systems and their therapeutic relevance.

Validating the Mechanism of Action of 7-Oxo-7-(phenylamino)heptanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential mechanism of action of 7-Oxo-7-(phenylamino)heptanoic acid as a thromboxane A2 (TXA2) receptor antagonist. Due to the limited direct experimental data on this specific compound, this guide leverages structure-activity relationship (SAR) data from analogous compounds and compares its hypothetical performance with established TXA2 receptor antagonists, Seratrodast and Ramatroban.

Introduction

This compound is a synthetic compound with a structure suggestive of potential biological activity. Its close analog, 7-oxo-7-phenylheptanoic acid, is a known key intermediate in the synthesis of Seratrodast, a clinically used thromboxane A2 (TXA2) receptor antagonist for asthma treatment. This structural similarity forms the primary hypothesis for the mechanism of action of this compound, suggesting it may also act as an antagonist at the thromboxane A2 (TP) receptor.

Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in cardiovascular and inflammatory diseases.[1][2] Antagonism of the TP receptor is a validated therapeutic strategy for conditions such as asthma and thrombosis.[3][4] This guide will explore the evidence supporting this hypothesis through a comparative analysis with known TP receptor antagonists.

Comparative Analysis of TXA2 Receptor Antagonists

To contextualize the potential efficacy of this compound, its performance is hypothetically compared against two well-characterized TXA2 receptor antagonists, Seratrodast and Ramatroban.

CompoundChemical StructureMolecular Weight ( g/mol )Mechanism of ActionIC50 (nM)
This compound C₁₃H₁₇NO₃235.28[5]Hypothesized: Thromboxane A2 Receptor AntagonistNot available
Seratrodast C₂₂H₂₆O₄354.44[6]Thromboxane A2 Receptor Antagonist[3]4.4 - 310 (Binding and Platelet Aggregation)[7]
Ramatroban C₂₁H₂₁FN₂O₄S432.47Dual Thromboxane A2 and Prostaglandin D2 Receptor Antagonist[8][9]14 - 18 (TXA2 Receptor Binding)

Table 1: Comparison of this compound with known TXA2 Receptor Antagonists.

Signaling Pathway of Thromboxane A2 Receptor

The proposed mechanism of action of this compound involves the blockade of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1] Upon binding of its ligand, thromboxane A2, the TP receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in physiological responses such as platelet aggregation and smooth muscle contraction.[10] this compound, as a hypothesized antagonist, would competitively bind to the TP receptor, thereby inhibiting these downstream effects.

ThromboxaneA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds PLC Phospholipase C TP_Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Compound 7-Oxo-7- (phenylamino)heptanoic acid Compound->TP_Receptor Inhibits Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C DAG->PKC Activates Response Platelet Aggregation & Smooth Muscle Contraction Ca2_release->Response PKC->Response

Caption: Thromboxane A2 signaling pathway and the proposed inhibitory action of this compound.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

Thromboxane A2 Receptor Binding Assay

This assay determines the ability of the test compound to displace a radiolabeled ligand from the TP receptor, providing a measure of its binding affinity (Ki or IC50).

Experimental Workflow:

Receptor_Binding_Assay_Workflow start Start prep Prepare platelet membranes (source of TP receptors) start->prep incubate Incubate membranes with [³H]-SQ29548 (radioligand) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate measure Measure radioactivity of bound ligand using liquid scintillation counting separate->measure analyze Analyze data to determine IC50 and Ki values measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the TP receptor.

Detailed Methodology:

  • Preparation of Platelet Membranes: Human platelet-rich plasma is obtained from healthy donors. Platelets are isolated by centrifugation and washed. The final platelet pellet is resuspended in a lysis buffer and homogenized. The homogenate is then centrifuged at high speed to pellet the cell membranes containing the TP receptors. The membrane pellet is resuspended in a suitable buffer.

  • Binding Assay: The assay is performed in a 96-well plate format. Each well contains the platelet membrane preparation, a fixed concentration of the radiolabeled TP receptor antagonist [³H]-SQ29548, and varying concentrations of the test compound (this compound) or a known competitor (e.g., Seratrodast) for determination of specific and non-specific binding.

  • Incubation: The plates are incubated at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of the test compound to inhibit platelet aggregation induced by a TP receptor agonist.

Experimental Workflow:

Platelet_Aggregation_Assay_Workflow start Start prep Prepare platelet-rich plasma (PRP) from healthy donors start->prep preincubate Pre-incubate PRP with varying concentrations of test compound or vehicle prep->preincubate induce Induce platelet aggregation with a TP receptor agonist (e.g., U46619) preincubate->induce measure Measure changes in light transmittance over time using an aggregometer induce->measure analyze Analyze aggregation curves to determine the inhibitory effect measure->analyze end End analyze->end

Caption: Workflow for a platelet aggregation assay to assess the functional antagonism of the TP receptor.

Detailed Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., sodium citrate). PRP is prepared by centrifugation at a low speed.

  • Platelet Aggregation Measurement: Platelet aggregation is monitored by measuring the change in light transmission through a stirred suspension of PRP at 37°C using a platelet aggregometer.

  • Assay Procedure: A sample of PRP is placed in the aggregometer cuvette and pre-incubated with either the test compound (this compound) at various concentrations or a vehicle control for a short period.

  • Induction of Aggregation: A TP receptor agonist, such as U46619, is added to the cuvette to induce platelet aggregation.

  • Data Analysis: The extent of platelet aggregation is recorded over time. The inhibitory effect of the test compound is calculated by comparing the aggregation response in the presence of the compound to that of the vehicle control. An IC50 value for the inhibition of aggregation can be determined.

Intracellular Calcium Mobilization Assay

This assay measures the ability of the test compound to block the increase in intracellular calcium concentration induced by a TP receptor agonist.[8][10][11][12]

Experimental Workflow:

Calcium_Mobilization_Assay_Workflow start Start load Load platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) start->load preincubate Pre-incubate loaded platelets with varying concentrations of test compound or vehicle load->preincubate stimulate Stimulate platelets with a TP receptor agonist (e.g., U46619) preincubate->stimulate measure Measure changes in fluorescence intensity using a fluorometer or plate reader stimulate->measure analyze Analyze fluorescence data to determine the inhibition of calcium mobilization measure->analyze end End analyze->end

Caption: Workflow for an intracellular calcium mobilization assay to evaluate the functional antagonism of the TP receptor.

Detailed Methodology:

  • Platelet Preparation and Dye Loading: Platelets are isolated and washed as described for the binding assay. The platelets are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can enter the cells. Inside the cell, esterases cleave the AM group, trapping the fluorescent probe.

  • Fluorometric Measurement: The dye-loaded platelets are placed in a cuvette of a fluorometer or a microplate for a plate reader.

  • Assay Procedure: The test compound (this compound) at various concentrations or a vehicle control is added to the platelets and incubated.

  • Stimulation: A TP receptor agonist (e.g., U46619) is added to stimulate an increase in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time. The inhibitory effect of the test compound is determined by comparing the calcium response in its presence to the control response. An IC50 value for the inhibition of calcium mobilization can be calculated.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to a key synthetic intermediate of the known TXA2 receptor antagonist, Seratrodast, provides a strong rationale for investigating its activity at the TP receptor. The comparative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to validate this hypothesis. Successful validation could position this compound as a novel lead compound for the development of new therapeutics targeting thromboxane-mediated pathologies.

References

Uncharted Territory: The Biological Role of 7-Oxo-7-(phenylamino)heptanoic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of 7-Oxo-7-(phenylamino)heptanoic acid, as no specific biological target or inhibitory activity has been publicly documented for this compound.

For researchers, scientists, and drug development professionals, the initial step in evaluating a potential therapeutic agent is to understand its mechanism of action—specifically, the biological target it interacts with to produce a physiological effect. However, in the case of this compound (CAS No. 160777-08-2), this fundamental piece of information is currently absent from the public domain.

Extensive searches have yielded listings from chemical suppliers, confirming its commercial availability for research purposes. However, these resources do not provide any data on its biological activity. Without a known enzyme, receptor, or signaling pathway that this compound inhibits or modulates, a comparative analysis against other known inhibitors is not feasible.

Consequently, the core requirements for a comparison guide—quantitative data on performance, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time. The scientific community has yet to publish research that would elucidate the functional role of this molecule.

This lack of information presents both a challenge and an opportunity. For researchers seeking novel targets or inhibitors, this compound represents a truly unexplored chemical entity. Future research to identify its biological target would be a necessary first step. Such studies would likely involve broad screening assays against various enzyme families or cell-based assays to observe its phenotypic effects, which could then be used to deconvolve its mechanism of action.

Until such foundational research is conducted and published, this compound remains a molecule of unknown potential, and its place in the landscape of biological inhibitors is yet to be determined.

Comparative Cross-Reactivity Analysis of 7-Oxo-7-(phenylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of 7-Oxo-7-(phenylamino)heptanoic acid. Based on structural similarities to known pharmacologically active molecules, the primary biological target of this compound is hypothesized to be soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules involved in the regulation of blood pressure, inflammation, and pain.[1][2][3] Therefore, inhibition of sEH is a promising therapeutic strategy for a variety of diseases.

This guide outlines the necessary experimental protocols and data presentation formats to facilitate a thorough cross-reactivity investigation of this compound against its presumed primary target and a panel of potential off-targets.

Data Presentation: Comparative Inhibitory Activity

A critical step in characterizing a compound's selectivity is to determine its half-maximal inhibitory concentration (IC50) against the primary target and potential off-targets. The table below provides a template for presenting such data, including known values for established sEH inhibitors for comparison.

CompoundPrimary TargetIC50 (nM) vs. human sEHPotential Off-Target 1: Fatty Acid Amide Hydrolase (FAAH) IC50 (nM)Potential Off-Target 2: Cyclooxygenase-2 (COX-2) IC50 (nM)
This compound sEH (Hypothesized)To Be DeterminedTo Be DeterminedTo Be Determined
AR9281 (APAU)sEH13.8[4]Poor inhibitor[5]Data not available
trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB)sEH1.3Poor inhibitor[1]Data not available

Experimental Protocols

To ensure data accuracy and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the inhibitory activity of this compound against its hypothesized primary target and for broader cross-reactivity screening.

Primary Target Assay: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of a test compound against human sEH.

Materials:

  • Recombinant human sEH

  • sEH assay buffer

  • sEH fluorescent substrate (e.g., PHOME)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., AR9281)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO), and then dilute further in sEH assay buffer.

  • Enzyme Preparation: Dilute the recombinant human sEH in cold sEH assay buffer to the desired concentration.

  • Assay Reaction:

    • Add the diluted test compound or control to the wells of the 96-well plate.

    • Add the diluted enzyme solution to all wells except the background control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the sEH fluorescent substrate to all wells.

  • Data Acquisition: Measure the fluorescence intensity kinetically over 30 minutes or as an endpoint reading after a fixed time, using an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cross-Reactivity Screening: Kinase and GPCR Panels

To assess the broader selectivity of this compound, screening against panels of kinases and G-protein coupled receptors (GPCRs) is recommended. These assays are typically performed by specialized contract research organizations (CROs).

Kinase Selectivity Profiling:

  • Methodology: A common method for kinase profiling is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP onto a substrate peptide by the kinase.

  • Procedure: this compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of representative kinases. The percentage of inhibition is determined for each kinase. For any significant inhibition observed, a full IC50 determination should be performed.

GPCR Binding Assay:

  • Methodology: Radioligand binding assays are the gold standard for determining the affinity of a compound for a GPCR. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.

  • Procedure: Cell membranes expressing the target GPCR are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound. The amount of bound radioactivity is measured, and the IC50 value is determined.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Bio_Effects Vasodilation, Anti-inflammatory Effects EETs->Bio_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Loss_of_Activity Loss of Biological Activity DHETs->Loss_of_Activity Compound 7-Oxo-7-(phenylamino)heptanoic acid Compound->sEH Inhibition

Caption: Hypothesized signaling pathway of this compound.

Experimental_Workflow cluster_primary Primary Target Validation cluster_secondary Off-Target Profiling cluster_broad Broad Selectivity Screening sEH_assay sEH Inhibition Assay IC50_sEH Determine IC50 for sEH sEH_assay->IC50_sEH data_analysis Comparative Data Analysis and Selectivity Assessment IC50_sEH->data_analysis FAAH_assay FAAH Inhibition Assay IC50_off_target Determine IC50 for Hits FAAH_assay->IC50_off_target COX_assay COX-2 Inhibition Assay COX_assay->IC50_off_target IC50_off_target->data_analysis Kinase_panel Kinase Panel Screen (e.g., at 10 µM) IC50_broad Determine IC50 for Hits Kinase_panel->IC50_broad GPCR_panel GPCR Panel Screen (e.g., at 10 µM) GPCR_panel->IC50_broad IC50_broad->data_analysis start Start with This compound start->sEH_assay start->FAAH_assay start->COX_assay start->Kinase_panel start->GPCR_panel

Caption: Experimental workflow for cross-reactivity studies.

Logical_Relationship A Is the compound a potent sEH inhibitor (IC50 < 100 nM)? B Does the compound show significant inhibition of off-targets (e.g., >50% at 1 µM)? A->B Yes D Low Potency: Consider structural modifications to improve activity. A->D No C High Selectivity: Promising lead for further development. B->C No E Low Selectivity: Potential for off-target side effects. Requires further investigation or redesign. B->E Yes F Acceptable Selectivity: Proceed with caution and further in vivo safety assessment.

Caption: Decision-making flowchart for cross-reactivity assessment.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 7-Oxo-7-(phenylamino)heptanoic Acid and the Histone Deacetylase Inhibitor SAHA (Vorinostat)

This guide provides a comparative analysis of this compound and its structurally related, well-characterized counterpart, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. The comparison focuses on their chemical structures, physicochemical properties, and known or predicted biological activities, supported by experimental protocols for assessing their potential as histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a carboxylic acid derivative with a phenylamino group. While specific biological data for this compound is scarce in publicly available literature, its structure bears a strong resemblance to Suberoylanilide Hydroxamic Acid (SAHA), a potent pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[1][2] This structural similarity, particularly in the cap group and linker region, makes a comparative analysis valuable for predicting the potential biological activity of this compound and for understanding the critical structure-activity relationships of this class of compounds.

Comparative Analysis

The primary difference between this compound and SAHA lies in their zinc-binding group, a critical component for HDAC inhibition.[2]

Chemical Structures
CompoundStructure
This compound this compound
Suberoylanilide Hydroxamic Acid (SAHA) Suberoylanilide Hydroxamic Acid (SAHA)
Physicochemical Properties
PropertyThis compoundSuberoylanilide Hydroxamic Acid (SAHA)
CAS Number 160777-08-2[3][4]149647-78-9[2]
Molecular Formula C13H17NO3[3]C14H20N2O3[2]
Molecular Weight 235.28 g/mol [3]264.32 g/mol [5]
Appearance SolidCrystalline solid[2]
Solubility No data availableSoluble in DMSO
Storage -20°C[4]-20°C[2]
Biological Activity and Mechanism of Action

SAHA is a potent pan-inhibitor of Class I and Class II histone deacetylases (HDACs).[2][6] Its mechanism of action involves the hydroxamic acid moiety chelating the zinc ion in the active site of HDAC enzymes, which is crucial for their catalytic activity.[2][7] This inhibition leads to an accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression, induction of apoptosis, and cell cycle arrest in cancer cells.[1][7]

Conversely, this compound possesses a carboxylic acid group instead of a hydroxamic acid. Carboxylic acids are known to be much weaker zinc-binding groups. Therefore, it is predicted that This compound would exhibit significantly weaker HDAC inhibitory activity compared to SAHA . It may serve as a useful negative control in HDAC inhibition assays or as a synthetic precursor for more potent inhibitors.

The general mechanism of HDAC inhibition by SAHA and the predicted interaction of this compound are depicted in the following signaling pathway diagram.

HDAC_Inhibition Comparative Mechanism of HDAC Inhibition cluster_SAHA SAHA (Potent Inhibition) cluster_Target This compound (Predicted Weak Inhibition) SAHA SAHA (Hydroxamic Acid) HDAC_Active_Site_SAHA HDAC Active Site (with Zn2+ ion) SAHA->HDAC_Active_Site_SAHA Binds to Chelation_SAHA Strong Chelation of Zn2+ HDAC_Active_Site_SAHA->Chelation_SAHA Results in Inhibition_SAHA HDAC Inhibition Chelation_SAHA->Inhibition_SAHA Histone_Hyperacetylation_SAHA Histone Hyperacetylation Inhibition_SAHA->Histone_Hyperacetylation_SAHA Gene_Expression_SAHA Altered Gene Expression Histone_Hyperacetylation_SAHA->Gene_Expression_SAHA Apoptosis_SAHA Apoptosis / Cell Cycle Arrest Gene_Expression_SAHA->Apoptosis_SAHA Target This compound (Carboxylic Acid) HDAC_Active_Site_Target HDAC Active Site (with Zn2+ ion) Target->HDAC_Active_Site_Target Binds to Chelation_Target Weak Interaction with Zn2+ HDAC_Active_Site_Target->Chelation_Target Results in Inhibition_Target Minimal HDAC Inhibition Chelation_Target->Inhibition_Target

Caption: Comparative mechanism of HDAC inhibition.

Experimental Protocols

To empirically determine and compare the HDAC inhibitory activity of this compound and SAHA, a fluorogenic HDAC activity assay can be employed.

In Vitro HDAC Inhibition Assay (Fluor de Lys® type)

This assay measures the activity of HDAC enzymes by utilizing a substrate that becomes fluorescent upon deacetylation.

Materials:

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC Substrate)

  • Developer solution (e.g., Fluor de Lys® Developer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (this compound and SAHA) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference compound (SAHA) in assay buffer. Ensure the final DMSO concentration is below 1%.

  • Reaction Mixture: In the wells of the 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound dilutions. Include controls for no enzyme and no inhibitor.

  • Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add the developer solution to each well. The developer contains a protease that digests the deacetylated substrate, releasing the fluorescent molecule.

  • Second Incubation: Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow HDAC Inhibition Assay Workflow Start Start Prep_Compounds Prepare Compound Dilutions (Test Compound & SAHA) Start->Prep_Compounds Prep_Plate Prepare 96-well Plate: - Assay Buffer - HDAC Enzyme - Compound Dilutions Prep_Compounds->Prep_Plate Add_Substrate Add Fluorogenic Substrate Prep_Plate->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Add_Developer Add Developer Solution Incubate_37C->Add_Developer Incubate_RT Incubate at Room Temperature Add_Developer->Incubate_RT Read_Fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) Incubate_RT->Read_Fluorescence Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro HDAC inhibition assay.

Conclusion

Based on a comparative analysis of its chemical structure with that of the potent HDAC inhibitor SAHA, this compound is predicted to be a significantly weaker inhibitor of histone deacetylases. The presence of a carboxylic acid instead of a hydroxamic acid as the zinc-binding moiety is the key structural feature responsible for this predicted difference in activity. Experimental validation using in vitro HDAC inhibition assays is necessary to confirm this hypothesis and to precisely quantify its inhibitory potential. Nevertheless, this compound can serve as a valuable tool for structure-activity relationship studies and as a starting point for the design and synthesis of novel HDAC inhibitors.

References

Unveiling the Binding Affinity of 7-Oxo-7-(phenylamino)heptanoic Acid and its Derivatives with the Thromboxane A2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the binding characteristics of key thromboxane A2 receptor antagonists, providing a framework for understanding the potential role of 7-Oxo-7-(phenylamino)heptanoic acid as a structural precursor.

Comparative Binding Affinity of Thromboxane A2 Receptor Antagonists

The thromboxane A2 receptor is a key target in the management of asthma and other inflammatory conditions due to its role in bronchoconstriction and platelet aggregation.[1][2][3] The efficacy of antagonists is determined by their binding affinity to this receptor, commonly measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki)Binding Affinity (pA2)
SeratrodastThromboxane A2 ReceptorNot explicitly found-
PicotamideThromboxane A2 Receptor~1.5 µM-
GR32191Thromboxane A2 Receptor-8.2

Note: While Seratrodast is a known potent and selective TP receptor antagonist, a specific Ki or IC50 value was not identified in the reviewed literature. Its potency is demonstrated through functional assays where it competitively inhibits the effects of TP receptor agonists.[4]

Inferred Relevance of this compound

Given that this compound is a precursor in the synthesis of Seratrodast, it possesses a foundational structural motif that contributes to the latter's interaction with the TP receptor. Further investigation through direct binding studies would be necessary to quantify the affinity of this compound for the TP receptor. Such studies would elucidate whether this precursor has any intrinsic activity or serves purely as a scaffold for the pharmacologically active components of Seratrodast.

Experimental Protocol: Radioligand Binding Assay for Thromboxane A2 Receptor

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds to the thromboxane A2 receptor, based on common methodologies described in the literature.

1. Preparation of Platelet Membranes:

  • Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Platelet Rich Plasma (PRP) Isolation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Platelet Pelletization: The PRP is then centrifuged at a higher speed to pellet the platelets.

  • Washing: The platelet pellet is washed multiple times with a suitable buffer to remove plasma proteins and other contaminants.

  • Membrane Preparation: The washed platelets are resuspended in a lysis buffer and homogenized. The homogenate is then centrifuged at high speed to pellet the cell membranes containing the TP receptors. The final membrane pellet is resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

  • Incubation: The platelet membrane preparation is incubated in a multi-well plate with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]-SQ29548) and varying concentrations of the unlabeled test compound (e.g., this compound, Seratrodast, or other comparators).

  • Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

3. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the thromboxane A2 signaling pathway and the general workflow of a competitive binding assay.

ThromboxaneA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_antagonist Antagonist Action AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1 TXA2 Thromboxane A2 PGH2->TXA2 TXA2 Synthase TP_Receptor TP Receptor TXA2->TP_Receptor Binds G_Protein Gq/11 TP_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Activation Platelet Activation & Bronchoconstriction Ca_Release->Platelet_Activation PKC_Activation->Platelet_Activation Seratrodast Seratrodast Seratrodast->TP_Receptor Blocks

Caption: Thromboxane A2 signaling pathway and the inhibitory action of Seratrodast.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Platelet_Membranes Platelet Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Compound Platelet_Membranes->Incubation Radioligand Radiolabeled Antagonist ([3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., Seratrodast) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Data_Analysis end End Data_Analysis->end start Start start->Platelet_Membranes

Caption: General workflow for a competitive radioligand binding assay.

References

Comparative Bioactivity Analysis of 7-Oxo-7-(phenylamino)heptanoic Acid and Related Anilides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There are no peer-reviewed studies directly investigating the bioactivity of 7-Oxo-7-(phenylamino)heptanoic acid. This guide provides a comparative analysis of structurally related fatty acid anilides to infer potential biological activities and guide future research.

This publication compares the known bioactivities of oleoylanilide and linoleylanilide, compounds structurally similar to this compound. The data presented is compiled from various in vitro and in vivo studies and is intended to provide a predictive framework for the potential biological effects of the title compound.

Quantitative Bioactivity Data of Structurally Related Fatty Acid Anilides

The following table summarizes the reported quantitative bioactivity of oleoylanilide and linoleylanilide. These compounds share the core anilide structure with this compound and provide the basis for predicting its potential biological effects.

CompoundBiological ActivityExperimental SystemQuantitative Data
Linoleylanilide Arachidonic Acid GenerationHuman Polymorphonuclear LeukocytesHalf-maximal effect at 0.2 mg/ml
Inhibition of Triacylglycerol SynthesisHuman Polymorphonuclear LeukocytesHalf-maximal effect at 1 µg/ml
Prostanoid Formation (PGF2α and 6-keto-PGF1α)Cultured Human Endothelial CellsTime- and dose-dependent decrease (P < 0.05 at 24 h)
Oleoylanilide Arachidonic Acid GenerationHuman Polymorphonuclear LeukocytesInduces a time- and dose-dependent generation
Prostanoid Formation (PGF2α and 6-keto-PGF1α)Cultured Human Endothelial CellsStimulatory effect observed even after 24 h of treatment
Immune ResponseSwiss MiceDaily dose of 50 mg/kg for 5 days led to a significant increase in serum immunoglobulins and an increase in the helper T cells/suppressor T cells ratio.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Arachidonic Acid Generation Assay in Human Polymorphonuclear Leukocytes

  • Objective: To measure the amount of arachidonic acid released from the cell membrane.

  • Method: Human polymorphonuclear leukocytes are isolated and incubated with the test compound (e.g., oleoylanilide or linoleylanilide) for various time points and at different concentrations. The reaction is stopped, and the cells are lysed. The released arachidonic acid in the cell lysate is then extracted and quantified using methods like gas chromatography-mass spectrometry (GC-MS) or a radioimmunoassay.

  • Key Parameters: Cell type, compound concentrations, incubation times, and method of arachidonic acid quantification.

Inhibition of Triacylglycerol Synthesis Assay

  • Objective: To determine the effect of the compound on the synthesis of triacylglycerols.

  • Method: Human polymorphonuclear leukocytes are treated with the test compound. A radiolabeled precursor, such as [14C]glycerol or [3H]oleic acid, is added to the cell culture. After incubation, the lipids are extracted from the cells. Triacylglycerols are then separated from other lipid species using thin-layer chromatography (TLC), and the amount of incorporated radioactivity is measured by liquid scintillation counting.

  • Key Parameters: Cell type, compound concentrations, choice of radiolabeled precursor, incubation time, and lipid separation and quantification methods.

Cyclooxygenase Activity Assay in Cultured Human Endothelial Cells

  • Objective: To assess the effect of the compound on the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostanoids.

  • Method: Cultured human endothelial cells are pre-incubated with the test compound. Radiolabeled arachidonic acid ([14C]AA) is then added to the culture. The COX enzymes in the cells convert the [14C]AA into various prostanoids, such as PGF2α and 6-keto-PGF1α. These products are extracted from the culture medium and separated by high-performance liquid chromatography (HPLC). The amount of each radiolabeled prostanoid is quantified using a radioactivity detector.

  • Key Parameters: Cell line, compound concentrations, pre-incubation and incubation times, concentration of [14C]AA, and the method for prostanoid separation and detection.

In Vivo Immune Response Assessment in Swiss Mice

  • Objective: To evaluate the immunomodulatory effects of the compound in a living organism.

  • Method: Swiss mice are administered the test compound (e.g., oleoylanilide) daily for a specified period. Blood samples are collected to measure serum immunoglobulin levels using ELISA. Spleens are harvested, and splenocytes are isolated to determine the ratio of helper T cells to suppressor T cells using flow cytometry. The production of specific immunoglobulins (IgM, IgG, IgA) by cultured splenocytes can also be assessed.[1][2]

  • Key Parameters: Animal model, dose and duration of treatment, methods for measuring serum immunoglobulins, and flow cytometry parameters for T cell population analysis.

Mandatory Visualizations

Hypothetical Signaling Pathway for Fatty Acid Anilides

The following diagram illustrates a potential signaling pathway through which fatty acid anilides may exert their biological effects, based on the observed activities of related compounds.

Fatty_Acid_Anilide Fatty_Acid_Anilide Cell_Membrane Cell_Membrane Fatty_Acid_Anilide->Cell_Membrane Interacts with Immune_Cell_Modulation Immune_Cell_Modulation Fatty_Acid_Anilide->Immune_Cell_Modulation Phospholipase_A2 Phospholipase_A2 Cell_Membrane->Phospholipase_A2 Activates Arachidonic_Acid Arachidonic_Acid Phospholipase_A2->Arachidonic_Acid Releases COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Substrate for Prostanoids Prostanoids COX_Enzymes->Prostanoids Produces Inflammation Inflammation Prostanoids->Inflammation cluster_0 In Vitro Screening cluster_1 In Vivo Testing Compound_Synthesis Compound_Synthesis Cytotoxicity_Assay Cytotoxicity_Assay Compound_Synthesis->Cytotoxicity_Assay Primary_Bioassays Primary Bioassays (e.g., Enzyme Inhibition, Receptor Binding) Cytotoxicity_Assay->Primary_Bioassays Secondary_Bioassays Secondary Bioassays (e.g., Cell-based functional assays) Primary_Bioassays->Secondary_Bioassays Lead_Identification Lead_Identification Secondary_Bioassays->Lead_Identification Animal_Model_Selection Animal_Model_Selection Lead_Identification->Animal_Model_Selection Pharmacokinetics Pharmacokinetics Animal_Model_Selection->Pharmacokinetics Efficacy_Studies Efficacy_Studies Pharmacokinetics->Efficacy_Studies Toxicology_Studies Toxicology_Studies Efficacy_Studies->Toxicology_Studies Preclinical_Candidate Preclinical_Candidate Toxicology_Studies->Preclinical_Candidate

References

Safety Operating Guide

Proper Disposal of 7-Oxo-7-(phenylamino)heptanoic acid: A Safety and Compliance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-oxo-7-(phenylamino)heptanoic acid, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Due to its nature as a carboxylic acid and amide, it must not be disposed of in the sanitary sewer or regular trash.[1][2] The recommended procedure is to transfer the material to a licensed chemical waste disposal company.[3][4] Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.[5]

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Wear chemical safety goggles and a face shield.[6][7]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile, neoprene).[2]

  • Body Protection: Wear a lab coat or chemical-resistant apron.[7]

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or mists.[2][6]

The table below summarizes the hazard classifications for the related compound, heptanoic acid, which should be considered as a proxy for risk assessment.

Hazard ClassGHS CodeDescriptionSource
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[6][8]
Acute Toxicity (Inhalation)H332Harmful if inhaled[6]
Specific Target Organ ToxicityH335May cause respiratory irritation[6]
Hazardous to the Aquatic EnvironmentH402Harmful to aquatic life[3][6]

Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe collection and disposal of this compound waste.

  • Segregation: Collect waste this compound, including contaminated materials (e.g., gloves, absorbent pads), in a dedicated, compatible waste container.[9] Do not mix with other waste streams, especially bases or oxidizing agents, to avoid potentially hazardous reactions.[10][11]

  • Container Selection: Use a container that is in good condition, leak-proof, and made of a material compatible with acidic organic compounds (e.g., glass or certain types of plastic).[12] The original product container is often a suitable choice.[13] The container must have a tightly fitting cap.[12]

  • Labeling: Clearly label the waste container as "Hazardous Waste." The label must include:

    • The full chemical name: "Waste this compound"

    • The approximate concentration and quantity.

    • Relevant hazard pictograms (e.g., Corrosive).

    • The date the waste was first added to the container.[13]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[6] Ensure it is stored away from incompatible materials. Use secondary containment to prevent spills.[13]

  • Arrangement for Disposal: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.[6] Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and authorized to do so under established institutional protocols.[7]

Crucial "Don'ts":

  • DO NOT pour down the drain.[1][5] This can harm aquatic life and damage plumbing systems.[4]

  • DO NOT dispose of in regular trash.

  • DO NOT allow the chemical to enter the environment.[3][6]

  • DO NOT mix with incompatible wastes such as bases, oxidizing agents, or reducing agents.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Identify Waste This compound consult_sds Consult Institutional Chemical Safety Plan & Local Regulations start->consult_sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->ppe is_empty Is the original container empty and triple-rinsed? ppe->is_empty dispose_container Puncture and dispose of container as non-hazardous waste (or as per local rules) is_empty->dispose_container Yes collect_waste Collect waste in a compatible, sealed, and labeled container is_empty->collect_waste No (Bulk Waste) collect_rinsate Collect rinsate as hazardous waste dispose_container->collect_rinsate collect_rinsate->collect_waste segregate Segregate from incompatible materials collect_waste->segregate store Store in designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for pickup by licensed waste contractor store->contact_ehs

Caption: Chemical Waste Disposal Workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Guide for 7-Oxo-7-(phenylamino)heptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 7-Oxo-7-(phenylamino)heptanoic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following recommendations are based on the known hazards of its primary functional groups: carboxylic acids and aromatic amines. Aromatic amines, as a class, are noted for their potential toxicity, including carcinogenicity, and can be readily absorbed through the skin.[1][2] Carboxylic acids are typically corrosive and can cause irritation to the skin, eyes, and respiratory tract.[3][4][5] It is imperative to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashes or handling larger quantities.
Hands Double Gloving: Nitrile or Neoprene GlovesWear two pairs of chemically resistant gloves. Nitrile or neoprene gloves are recommended.[6] Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA long-sleeved, buttoned lab coat made of a chemical-resistant material is required. Ensure the lab coat fits properly to cover all exposed skin.
Respiratory Use in a Fume HoodAll handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Footwear Closed-Toe ShoesShoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk.

1. Pre-Operational Checks:

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
  • PPE Inspection: Thoroughly inspect all PPE for integrity before entering the handling area.
  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
  • Spill Kit: Ensure a spill kit appropriate for acidic and amine compounds is readily accessible.

2. Handling Procedures:

  • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
  • Dissolving: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
  • Reactions: Perform all reactions within the fume hood. Use appropriate glassware and ensure it is free from defects.
  • Transport: When moving the compound, use secondary containment (e.g., a sealed, chemically resistant container) to prevent spills.

3. Post-Operational Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using a suitable cleaning agent.
  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, weighing boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

    • The container should be sealed and stored in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Aromatic compounds and halogenated waste should generally be kept separate.[7][8]

  • Disposal Method:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[9][10] Do not pour any waste down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow cluster_pre_op Pre-Operational Checks cluster_handling Handling Procedures (in Fume Hood) cluster_post_op Post-Operational Procedures cluster_disposal Waste Disposal PreOp1 Verify Fume Hood PreOp2 Inspect PPE PreOp1->PreOp2 PreOp3 Locate Emergency Equipment PreOp2->PreOp3 PreOp4 Check Spill Kit PreOp3->PreOp4 Handling1 Weigh Compound PreOp4->Handling1 Proceed if all checks pass Handling2 Prepare Solution Handling1->Handling2 Handling3 Perform Reaction Handling2->Handling3 Handling4 Transport with Secondary Containment Handling3->Handling4 PostOp1 Decontaminate Surfaces & Equipment Handling4->PostOp1 PostOp2 Wash Hands PostOp1->PostOp2 PostOp3 Properly Remove & Dispose of PPE PostOp2->PostOp3 Disposal1 Segregate Solid & Liquid Waste PostOp3->Disposal1 Disposal2 Label Hazardous Waste Containers Disposal1->Disposal2 Disposal3 Store in Designated Area Disposal2->Disposal3 Disposal4 Arrange for Professional Disposal Disposal3->Disposal4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.